Sadopeptins B
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C48H69N9O13S |
|---|---|
Peso molecular |
1012.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylsulfinylethyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(butanoylamino)-5-(carbamoylamino)pentanamide |
InChI |
InChI=1S/C48H69N9O13S/c1-7-12-37(59)51-32(15-11-23-50-48(49)68)42(62)55-40-28(4)70-47(67)39(27(2)3)54-43(63)35(25-30-16-18-31(58)19-17-30)56(5)46(66)36(26-29-13-9-8-10-14-29)57-38(60)21-20-34(45(57)65)53-41(61)33(52-44(40)64)22-24-71(6)69/h8-10,13-14,16-19,27-28,32-36,38-40,58,60H,7,11-12,15,20-26H2,1-6H3,(H,51,59)(H,52,64)(H,53,61)(H,54,63)(H,55,62)(H3,49,50,68)/t28-,32+,33+,34+,35+,36+,38-,39+,40+,71?/m1/s1 |
Clave InChI |
BXHWJLMKHQWINS-LUAAMPHOSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Sadopeptin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Sadopeptin B, a novel cyclic heptapeptide (B1575542) with significant proteasome inhibitory activity. The information presented herein is compiled from primary research, focusing on its chemical structure, physicochemical properties, biological activity, and the experimental methodologies used for its characterization.
Chemical Structure of Sadopeptin B
Sadopeptin B is a sulfoxide- and piperidone-containing cyclic heptapeptide isolated from Streptomyces sp. YNK18.[1] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and analysis of its hydrolysates.[1] The core structure is a seven-amino-acid ring that includes several non-standard residues, notably a methionine sulfoxide (B87167) [Met(O)] and a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.
Sadopeptin B is an analog of Sadopeptin A, differing only in the structure of its N-terminal acyl chain. While Sadopeptin A possesses a (2S)-2-methylbutanoyl group, Sadopeptin B is characterized by a 3-methylbutanoyl side chain.[2]
Figure 1: Chemical structure of Sadopeptin B.
Physicochemical and Biological Activity Data
Sadopeptin B has been characterized by its molecular formula and mass, as well as its inhibitory activity against the human proteasome. The following tables summarize the key quantitative data available for Sadopeptin B.
| Property | Value | Source |
| Molecular Formula | C49H71N9O13S | Deduced from Sadopeptin A structure |
| Molecular Weight | 1026.21 g/mol | Deduced from Sadopeptin A structure |
| Appearance | Amorphous oil | [1] |
Table 1: Physicochemical Properties of Sadopeptin B
Sadopeptin B exhibits significant inhibitory effects on the chymotrypsin-like and trypsin-like activities of the human proteasome. The caspase-like activity is also affected, albeit to a lesser extent.
| Proteasome Activity | Substrate | Concentration of Sadopeptin B | % Inhibition | Source |
| Chymotrypsin-like | Suc-LLVY-AMC | 50 µM | ~60% | [1][2] |
| 100 µM | ~80% | [1][2] | ||
| Trypsin-like | Boc-LRR-AMC | 50 µM | ~40% | [1][2] |
| 100 µM | ~60% | [1][2] | ||
| Caspase-like | Z-LLE-AMC | 50 µM | Significant reduction | [2] |
Table 2: Proteasome Inhibitory Activity of Sadopeptin B
Experimental Protocols
The following sections detail the methodologies employed in the isolation, structural elucidation, and biological evaluation of Sadopeptin B.
Isolation and Purification of Sadopeptin B
Sadopeptin B was isolated from a culture of Streptomyces sp. YNK18.
-
Cultivation: The producing strain was cultured in a suitable medium to allow for the production of the target metabolite.
-
Extraction: The culture broth was extracted with an organic solvent (e.g., ethyl acetate) to separate the organic-soluble metabolites.
-
Chromatographic Separation: The crude extract was subjected to a series of chromatographic steps to purify Sadopeptin B. This typically involves:
-
Silica Gel Chromatography: An initial separation based on polarity.
-
Sephadex LH-20 Chromatography: Further purification to remove smaller molecules.
-
High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (B52724) to yield pure Sadopeptin B.
-
Structural Elucidation
The chemical structure of Sadopeptin B was determined using a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectra were acquired on a high-field NMR spectrometer. The connectivity of the amino acid residues and the acyl chain was established primarily through the analysis of HMBC and ROESY correlations.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of the compound.
-
UV and IR Spectroscopy: UV spectroscopy revealed the presence of chromophores, while IR spectroscopy indicated the presence of specific functional groups, such as a sulfoxide.
-
Stereochemistry Determination: The absolute configurations of the amino acid residues were determined by Marfey's method, which involves the acid hydrolysis of the peptide, derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and subsequent HPLC analysis.
Proteasome Inhibition Assay
The inhibitory activity of Sadopeptin B against the different catalytic activities of the human proteasome was assessed using fluorogenic substrates.
-
Enzyme and Inhibitor Preparation: Purified human 20S proteasome was used as the enzyme source. Sadopeptin B was dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of various concentrations.
-
Assay Reaction: The assay was performed in a 96-well plate format. The reaction mixture contained the purified proteasome in a suitable buffer.
-
Substrate Addition: The reaction was initiated by the addition of a specific fluorogenic substrate for each activity:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Fluorescence Measurement: The fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) was monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate hydrolysis was calculated from the linear portion of the fluorescence curve. The percentage of inhibition was determined by comparing the reaction rates in the presence and absence of Sadopeptin B.
Putative Biosynthetic Pathway of Sadopeptins
The biosynthesis of Sadopeptins A and B is proposed to be mediated by a Non-Ribosomal Peptide Synthetase (NRPS) gene cluster found in Streptomyces sp. YNK18.[1] The NRPS assembly line is responsible for the sequential condensation of the constituent amino acids.
Figure 2: Putative biosynthetic pathway of Sadopeptin B.
The proposed pathway involves a loading module that incorporates the fatty acyl chain, followed by seven modules, each responsible for the activation and incorporation of a specific amino acid. A key step is the conversion of proline to 3-amino-6-hydroxy-2-piperidone (Ahp) within one of the modules. Post-synthesis modifications, such as the oxidation of methionine to methionine sulfoxide, are also part of the biosynthetic process. The final cyclization and release of the heptapeptide are catalyzed by a thioesterase (TE) domain.
This technical guide provides a foundational understanding of Sadopeptin B. Further research into its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent.
References
Unraveling the Assembly Line: A Technical Guide to the Sadopeptin B Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Sadopeptins are a class of cyclic heptapeptides produced by Streptomyces sp. YNK18 that exhibit significant proteasome inhibitory activity, making them promising candidates for further investigation in drug development. Sadopeptin B, a prominent member of this family, is assembled through a sophisticated enzymatic machinery encoded by a dedicated biosynthetic gene cluster (BGC). This technical guide provides an in-depth analysis of the sadopeptin B BGC, detailing its genetic architecture, the proposed biosynthetic pathway, and the experimental methodologies employed in its characterization.
Core Data Summary: The Sadopeptin Biosynthetic Gene Cluster
The sadopeptin BGC from Streptomyces sp. YNK18 is a quintessential example of a nonribosomal peptide synthetase (NRPS) assembly line. Bioinformatic analysis of the full genome of the producing strain has identified a putative gene cluster responsible for the synthesis of sadopeptins. The cluster is comprised of a series of open reading frames (ORFs) encoding the core NRPS machinery, tailoring enzymes, and other associated proteins. A summary of the key components of the sadopeptin BGC is presented below.
| Gene (ORF) | Proposed Function | Domain Architecture (for NRPS) | Substrate Specificity (Predicted/Inferred) |
| sadoA | Nonribosomal Peptide Synthetase (NRPS) | C-A-T-C-A-T-C-A-T | Module 1: L-Cit, Module 2: L-Thr, Module 3: L-Met(O) |
| sadoB | Nonribosomal Peptide Synthetase (NRPS) | C-A-T-C-A-T | Module 4: L-Ahp, Module 5: L-Phe |
| sadoC | Nonribosomal Peptide Synthetase (NRPS) | C-A-MT-T-C-A-T-TE | Module 6: L-Tyr (N-methylated), Module 7: L-Val |
| sadoD | Cytochrome P450 monooxygenase | - | Proline hydroxylation and ring expansion to form Ahp |
| sadoE | Acyl-CoA synthetase | - | Activation of the fatty acid starter unit |
| sadoF | Thioesterase | - | Potential role in precursor supply or editing |
| sadoG | MbtH-like protein | - | Putative role in NRPS stability/function |
| sadoH | Transcriptional regulator | - | Regulation of gene cluster expression |
| sadoI | ABC transporter | - | Export of sadopeptin from the cell |
The Blueprint for Sadopeptin B Synthesis: A Proposed Biosynthetic Pathway
The biosynthesis of sadopeptin B is a multi-step process orchestrated by the enzymes encoded within the BGC. The pathway commences with the activation of a fatty acid precursor and proceeds through the sequential addition of amino acid building blocks by the NRPS machinery, followed by tailoring reactions and cyclization.
Caption: Proposed biosynthetic pathway of sadopeptin B.
Experimental Corner: Methodologies for BGC Analysis
The characterization of the sadopeptin B biosynthetic gene cluster relies on a combination of bioinformatic and molecular biology techniques. Below are detailed protocols for key experiments.
Bioinformatic Analysis of the Biosynthetic Gene Cluster
Objective: To identify and annotate the putative sadopeptin BGC from the whole-genome sequence of Streptomyces sp. YNK18.
Protocol:
-
Genome Sequencing and Assembly:
-
Isolate high-quality genomic DNA from a pure culture of Streptomyces sp. YNK18.
-
Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to ensure a high-quality, contiguous genome assembly.
-
Assemble the reads into a complete or near-complete genome sequence using appropriate assembly software (e.g., Canu for long reads, SPAdes for hybrid assembly).
-
-
BGC Identification and Annotation:
-
Submit the assembled genome sequence to the online antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool.[1]
-
Analyze the antiSMASH output to identify putative BGCs, paying close attention to NRPS clusters.
-
Manually inspect the identified sadopeptin BGC for the presence of core NRPS genes, tailoring enzymes (such as P450s), transporters, and regulators.
-
Perform BLAST (Basic Local Alignment Search Tool) analysis of each predicted ORF against public databases (e.g., NCBI GenBank) to assign putative functions based on homology to known proteins.
-
-
NRPS Domain Analysis:
-
Within the NRPS genes (sadoA, sadoB, sadoC), identify the condensation (C), adenylation (A), and thiolation (T) domains using NRPS analysis tools (e.g., PKS/NRPS Analysis web server).
-
Predict the substrate specificity of each A domain by analyzing the key amino acid residues in the substrate-binding pocket. Compare these predictions with the known amino acid composition of sadopeptin B.
-
Caption: Experimental workflow for sadopeptin BGC analysis.
Gene Inactivation for Functional Analysis
Objective: To confirm the involvement of the identified BGC in sadopeptin B production by inactivating a key biosynthetic gene.
Protocol:
-
Construction of the Gene Knockout Vector:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene (e.g., sadoA) from Streptomyces sp. YNK18 genomic DNA using PCR with high-fidelity polymerase.
-
Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., an apramycin (B1230331) resistance cassette) in between the two flanks.
-
Verify the sequence of the final construct.
-
-
Protoplast Transformation of Streptomyces sp. YNK18 :
-
Grow Streptomyces sp. YNK18 in a suitable liquid medium and harvest the mycelia.
-
Treat the mycelia with lysozyme (B549824) to generate protoplasts.
-
Transform the protoplasts with the gene knockout vector using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic for selection.
-
-
Screening for Double-Crossover Mutants:
-
Isolate colonies from the selection plates and screen for the desired double-crossover homologous recombination event by PCR using primers flanking the target gene and internal to the resistance cassette.
-
Confirm the gene deletion in positive clones by Southern blot analysis.
-
-
Metabolite Analysis:
-
Cultivate the wild-type strain and the gene knockout mutant under sadopeptin B production conditions.
-
Extract the secondary metabolites from the culture broth and mycelia using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to compare the metabolite profiles of the wild-type and mutant strains. The absence of the sadopeptin B peak in the mutant extract confirms the role of the BGC in its production.
-
Logical Relationships in BGC Analysis
The analysis of a biosynthetic gene cluster is a logical and stepwise process, moving from in silico predictions to experimental validation.
Caption: Logical flow of BGC analysis.
This guide provides a comprehensive overview of the sadopeptin B biosynthetic gene cluster. The detailed information on the genetic organization, the proposed biosynthetic pathway, and the experimental methodologies will serve as a valuable resource for researchers aiming to understand, engineer, and exploit this promising class of natural products.
References
The Architecture of an Enigmatic Proteasome Inhibitor: A Technical Guide to the Proposed Biosynthetic Pathway of Sadopeptin B
For Researchers, Scientists, and Drug Development Professionals
Sadopeptins A and B, novel cyclic heptapeptides isolated from Streptomyces sp. YNK18, have garnered significant interest within the scientific community due to their potent proteasome inhibitory activity.[1] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Sadopeptin B, a molecule of considerable therapeutic promise. The intricate molecular assembly of Sadopeptin B is orchestrated by a sophisticated enzymatic machinery, primarily a non-ribosomal peptide synthetase (NRPS) system.[1][2][3][4][5] This document will delve into the genetic and biochemical underpinnings of its formation, offering a valuable resource for researchers in natural product biosynthesis and drug discovery.
The Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The biosynthesis of Sadopeptin B is proposed to be carried out by a multi-modular non-ribosomal peptide synthetase (NRPS). NRPSs are large, multifunctional enzymes that act as assembly lines for the production of a wide array of complex peptides, independent of the ribosomal machinery.[2][3][4][5] Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical module consists of three core domains:
-
Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.
The modular organization of the NRPS dictates the sequence of amino acids in the final peptide product.
Proposed Biosynthetic Pathway of Sadopeptin B
The proposed pathway for the biosynthesis of Sadopeptin B involves a series of enzymatic reactions, culminating in the formation of the cyclic heptapeptide (B1575542) structure. A key feature of Sadopeptin B is the presence of the non-proteinogenic amino acid 3-amino-6-hydroxypiperidone (Ahp) and a methionine sulfoxide (B87167) [Met(O)] residue.[1]
The proposed biosynthetic gene cluster for sadopeptins contains genes encoding the core NRPS machinery as well as tailoring enzymes responsible for modifications of the peptide backbone. The proposed sequence of events is as follows:
-
Chain Initiation: The biosynthesis is initiated by the first module of the NRPS, which activates and tethers the first amino acid.
-
Chain Elongation: Subsequent modules sequentially add the remaining amino acids, including the precursors for the modified residues. The proposed order of incorporation is guided by the modular arrangement of the NRPS.
-
Modification of Residues:
-
Formation of 3-amino-6-hydroxypiperidone (Ahp): The Ahp residue is believed to be synthesized from proline.[1] This transformation is catalyzed by the enzymes SadoC and SadoE, which share homology with CpnF and CpnE from the crocapeptin biosynthetic pathway.[1]
-
Oxidation of Methionine: The methionine residue is oxidized to methionine sulfoxide [Met(O)]. This oxidation is likely catalyzed by a monooxygenase encoded within the gene cluster.
-
-
Chain Termination and Cyclization: The final step involves the release of the linear heptapeptide from the NRPS and its subsequent cyclization to form the stable macrocyclic structure of Sadopeptin B. This is typically carried out by a thioesterase (TE) domain located at the C-terminus of the final NRPS module.
Below is a diagram illustrating the proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of Sadopeptin B.
Key Enzymes and Their Proposed Functions
While a complete functional characterization of all enzymes in the Sadopeptin B biosynthetic gene cluster is yet to be accomplished, homology-based analysis provides significant insights into their roles.
| Enzyme/Domain | Proposed Function | Homologous Enzymes |
| SadoC | Involved in the conversion of Proline to the Ahp precursor. | CpnF in crocapeptin biosynthesis[1] |
| SadoE | Involved in the conversion of Proline to the Ahp precursor. | CpnE in crocapeptin biosynthesis[1] |
| NRPS A-domains | Select and activate specific amino acids (e.g., Citrulline, Methionine). | Various NRPS A-domains |
| Monooxygenase | Catalyzes the oxidation of the methionine residue to methionine sulfoxide. | Various P450 monooxygenases |
| Thioesterase (TE) | Catalyzes the cyclization and release of the final peptide product. | Various NRPS TE domains |
Experimental Protocols
Detailed experimental protocols for the elucidation of the Sadopeptin B biosynthetic pathway are not extensively available in the public domain. However, standard molecular biology and biochemical techniques would be employed for such studies. Below are generalized protocols for key experiments that would be essential for pathway characterization.
Gene Knockout and Heterologous Expression
Objective: To confirm the involvement of a specific gene or the entire gene cluster in Sadopeptin B biosynthesis.
Methodology:
-
Gene Inactivation: A targeted gene (e.g., sadoC, sadoE, or an NRPS gene) in the producer strain Streptomyces sp. YNK18 would be inactivated using methods like homologous recombination.
-
Culture and Extraction: The wild-type and mutant strains would be cultured under identical conditions. The secondary metabolites would then be extracted from the culture broth and mycelium using organic solvents.
-
Metabolite Analysis: The extracts would be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to compare the metabolite profiles. The absence of Sadopeptin B in the mutant strain would confirm the gene's role in its biosynthesis.
-
Heterologous Expression: The entire biosynthetic gene cluster could be cloned into a suitable expression vector and introduced into a heterologous host (e.g., Streptomyces coelicolor). Production of Sadopeptin B in the heterologous host would confirm the functionality of the cloned gene cluster.
Enzyme Assays
Objective: To determine the function and substrate specificity of individual enzymes in the pathway.
Methodology for an Adenylation (A) Domain Assay:
-
Protein Expression and Purification: The gene encoding the A-domain of interest would be cloned into an expression vector, and the protein would be overexpressed in a suitable host (e.g., E. coli) and purified.
-
ATP-PPi Exchange Assay: The activity of the A-domain is measured by monitoring the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the specific amino acid substrate.
-
Reaction Mixture: The reaction would contain the purified A-domain, the amino acid to be tested, ATP, [³²P]PPi, and a suitable buffer.
-
Analysis: The amount of [³²P]ATP formed is quantified by scintillation counting after separation from unincorporated [³²P]PPi, for example, by charcoal binding.
Quantitative Data
At present, specific quantitative data such as enzyme kinetic parameters (K_m, k_cat), precursor concentrations, and product yields for the Sadopeptin B biosynthetic pathway are not available in the published literature. The acquisition of such data would require detailed biochemical and fermentation studies.
Logical Workflow for Pathway Elucidation
The elucidation of a complex biosynthetic pathway like that of Sadopeptin B follows a logical progression of experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 3. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]
The Emergent Therapeutic Potential of Sadopeptins: A Technical Guide to their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of novel sadopeptins, a new class of sulfur-bearing cyclic heptapeptides. Sadopeptins A and B, isolated from Streptomyces sp. YNK18, have demonstrated significant potential as proteasome inhibitors.[1] This document outlines their mechanism of action, summarizes their inhibitory activity, details the experimental protocols for their evaluation, and proposes a strategic workflow for the development of next-generation sadopeptin analogs.
Core Biological Activity: Proteasome Inhibition
Sadopeptins A and B have been identified as potent inhibitors of the 26S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for the degradation of intracellular proteins.[1] The UPS plays a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer, making the proteasome a key therapeutic target.
The primary mechanism of action for sadopeptins is the inhibition of the proteolytic activity of the 20S core particle of the proteasome. Specifically, they have been shown to inhibit both the chymotrypsin-like and trypsin-like activities of the proteasome.[2] Notably, the biological activity of sadopeptins appears to be independent of cellular autophagic flux.[1]
Signaling Pathway: Ubiquitin-Proteasome System Inhibition
The following diagram illustrates the ubiquitin-proteasome pathway and the point of intervention for sadopeptins.
Quantitative Analysis of Proteasome Inhibition
While specific IC50 values for Sadopeptins A and B are not yet publicly available, studies have demonstrated significant inhibition of proteasome activity at micromolar concentrations. The following tables summarize the observed inhibitory effects on purified human proteasomes and in cellular assays.
Table 1: Inhibition of Purified Human 20S Proteasome Activity
| Compound | Concentration (µM) | Target Activity | Substrate | % Inhibition (Relative to Control) |
| Sadopeptin A | 50 | Chymotrypsin-like | suc-LLVY-AMC | Significant Inhibition |
| Sadopeptin A | 100 | Chymotrypsin-like | suc-LLVY-AMC | Strong Inhibition |
| Sadopeptin A | 50 | Trypsin-like | Boc-LRR-AMC | Moderate Inhibition |
| Sadopeptin A | 100 | Trypsin-like | Boc-LRR-AMC | Significant Inhibition |
| Sadopeptin B | 50 | Chymotrypsin-like | suc-LLVY-AMC | Moderate Inhibition |
| Sadopeptin B | 100 | Chymotrypsin-like | suc-LLVY-AMC | Significant Inhibition |
| Sadopeptin B | 50 | Trypsin-like | Boc-LRR-AMC | Mild Inhibition |
| Sadopeptin B | 100 | Trypsin-like | Boc-LRR-AMC | Moderate Inhibition |
Data extrapolated from graphical representations in published research. "Significant" and "Strong" inhibition are inferred from visual data analysis.
Table 2: Inhibition of Proteasome Activity in A549 Human Lung Adenocarcinoma Cells
| Compound | Concentration (µM) | Target Activity | % Inhibition (Relative to Control) |
| Sadopeptin A | 25 | Chymotrypsin-like | Significant Inhibition |
| Sadopeptin A | 50 | Chymotrypsin-like | Strong Inhibition |
| Sadopeptin B | 25 | Chymotrypsin-like | Moderate Inhibition |
| Sadopeptin B | 50 | Chymotrypsin-like | Significant Inhibition |
Data extrapolated from graphical representations in published research. "Significant" and "Strong" inhibition are inferred from visual data analysis.
Of the two, Sadopeptin A consistently demonstrates more potent inhibition of proteasome activity.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of sadopeptin bioactivity.
Proteasome Inhibition Assay (In Vitro)
This protocol outlines the procedure for assessing the inhibitory effect of sadopeptins on the chymotrypsin-like and trypsin-like activities of purified human 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Sadopeptin A and B
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of Sadopeptins A and B in DMSO. Serially dilute the stock solutions to achieve final assay concentrations (e.g., 50 µM and 100 µM).
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the diluted sadopeptin compounds, and the purified human 20S proteasome (final concentration, e.g., 5 nM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., MG132).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the sadopeptins to interact with the proteasome.
-
Reaction Initiation: Add the fluorogenic substrate (final concentration, e.g., 25 µM) to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the rate of substrate hydrolysis. Determine the percentage of inhibition by comparing the rates in the presence of sadopeptins to the vehicle control.
Cellular Proteasome Activity Assay
This protocol describes the evaluation of sadopeptin-mediated proteasome inhibition in a cellular context.
Materials:
-
A549 human lung adenocarcinoma cells
-
Sadopeptin A and B
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorogenic substrates (as above)
-
96-well black microplates
-
Fluorescence microplate reader
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Culture A549 cells to ~80% confluency. Treat the cells with varying concentrations of Sadopeptins A and B (e.g., 25 µM and 50 µM) for a specified duration (e.g., 6 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Proteasome Activity Measurement: In a 96-well black microplate, add a standardized amount of protein lysate from each treatment group. Add the appropriate fluorogenic substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity over time as described in the in vitro assay.
-
Data Analysis: Normalize the rate of substrate hydrolysis to the protein concentration. Calculate the percentage of proteasome inhibition in treated cells relative to the vehicle-treated control.
Proposed Workflow for Novel Sadopeptin Analog Development
To enhance the therapeutic potential of sadopeptins, a systematic approach to the design, synthesis, and evaluation of novel analogs is proposed. The following workflow outlines a strategic path for developing next-generation sadopeptin-based drug candidates.
This workflow emphasizes a rational, iterative approach to drug discovery, beginning with the known bioactive structures of Sadopeptins A and B. Key stages include:
-
Structure-Activity Relationship (SAR) Analysis: Initial analysis of the structural differences between Sadopeptins A and B and their corresponding potencies will inform the initial design of new analogs.
-
Analog Design and In Silico Screening: Computational modeling can be employed to predict the binding affinity of virtual sadopeptin analogs to the proteasome active sites. Modifications could include amino acid substitutions, alterations to the fatty acid side chain, and modifications of the piperidone ring.
-
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is a robust method for the efficient synthesis of a library of sadopeptin analogs.[3][4][5][6]
-
Purification and Characterization: High-performance liquid chromatography (HPLC) will be used for purification, and mass spectrometry and NMR spectroscopy will confirm the identity and purity of the synthesized analogs.
-
Primary Bioactivity Screening: The newly synthesized analogs will be screened for their ability to inhibit proteasome activity using the in vitro assay described above.
-
Hit Identification and Lead Optimization: Promising "hit" compounds will undergo further characterization and optimization to improve their potency, selectivity, and pharmacokinetic properties.
-
In Vitro ADMET Profiling: Lead compounds will be evaluated for their absorption, distribution, metabolism, excretion, and toxicity profiles.
-
In Vivo Efficacy and Toxicology: The most promising candidates will be advanced to in vivo models to assess their therapeutic efficacy and safety.
Conclusion
Sadopeptins A and B represent a promising new class of natural product-based proteasome inhibitors. Their unique chemical structures and potent biological activity make them attractive starting points for the development of novel therapeutics for a range of diseases, including cancer. The methodologies and strategic workflow outlined in this technical guide provide a comprehensive framework for advancing the scientific understanding and therapeutic application of this exciting new family of bioactive peptides. Further research into the synthesis and evaluation of novel sadopeptin analogs is warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Natural Product Inspired Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure of Sadopeptin B: A Spectroscopic Guide
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the spectroscopic data and methodologies employed in the structural elucidation of Sadopeptin B, a cyclic heptapeptide (B1575542) with potential as a proteasome inhibitor.
Core Spectroscopic Data
The structural determination of Sadopeptin B, a natural product isolated from Streptomyces sp. YNK18, relied on a suite of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula, while a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments were pivotal in delineating the intricate cyclic structure and stereochemistry.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provided the exact mass of Sadopeptin B, which was crucial for determining its elemental composition.
Table 1: HR-ESI-MS Data for Sadopeptin B
| Ion | Calculated m/z | Measured m/z |
| [M + H]⁺ | Data not available in search results | Data not available in search results |
| Molecular Formula | - | C₄₉H₇₁N₉O₁₂S |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural backbone and the nature of the amino acid residues of Sadopeptin B were elucidated through extensive NMR analysis. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which provide a detailed fingerprint of the molecule's atomic environment.
Table 2: ¹H NMR Spectroscopic Data for Sadopeptin B (in DMSO-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Detailed ¹H NMR data not available in search results |
Table 3: ¹³C NMR Spectroscopic Data for Sadopeptin B (in DMSO-d₆)
| Position | δC (ppm) |
| Detailed ¹³C NMR data not available in search results |
Experimental Protocols
The successful elucidation of Sadopeptin B's structure hinged on meticulous experimental procedures, from the cultivation of the producing organism to the acquisition of high-quality spectroscopic data.
Isolation and Purification
Streptomyces sp. YNK18 was cultured in a suitable medium to promote the production of secondary metabolites. The culture broth was then subjected to a series of extraction and chromatographic steps to isolate Sadopeptin B. A targeted search for sulfur-containing compounds, based on the characteristic isotopic signature in mass spectrometry, guided the purification process. Final purification was typically achieved using high-performance liquid chromatography (HPLC).
Spectroscopic Analysis
NMR Spectroscopy: All NMR spectra were acquired on a high-field NMR spectrometer. For the acquisition of ¹H, ¹³C, COSY, HMBC, HSQC, and ROESY spectra, the purified sample of Sadopeptin B was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Standard pulse sequences were utilized for each experiment to establish proton-proton correlations (COSY), one-bond proton-carbon correlations (HSQC), long-range proton-carbon correlations (HMBC), and through-space proton-proton correlations (ROESY), which were essential for determining the sequence of amino acids and the overall stereochemistry.
Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The data was acquired in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
Visualizing the Path to Structure Elucidation
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the structural analysis of Sadopeptin B.
Initial Biological Screening of Sadopeptin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial biological screening of Sadopeptin B, a cyclic heptapeptide (B1575542) identified from Streptomyces sp. The primary biological activity observed for Sadopeptin B is the inhibition of proteasome activity. This document summarizes the key quantitative data, details the experimental methodologies employed in its initial characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The initial biological evaluation of Sadopeptin B focused on its proteasome inhibitory and cytotoxic effects. The following tables summarize the key quantitative findings from these assessments.
| Cell Line | Assay | Concentration | Result |
| A549 | Cell Viability Assay | > 200 µM | Toxicity becomes detectable[1][2] |
Table 1: Cytotoxicity of Sadopeptin B
| Assay Type | Target | Substrate | Concentration | Inhibition Level |
| In vitro Proteasome Activity | Chymotrypsin-like (β5) | suc-LLVY-AMC | 50 µM | Significant |
| In vitro Proteasome Activity | Chymotrypsin-like (β5) | suc-LLVY-AMC | 100 µM | Significant |
| In vitro Proteasome Activity | Trypsin-like (β2) | Boc-LRR-AMC | 50 µM | Significant |
| In vitro Proteasome Activity | Trypsin-like (β2) | Boc-LRR-AMC | 100 µM | Significant |
| Cellular Proteasome Activity | Caspase-like (β1) | Z-LLE-AMC | 25 µM | Significant |
| Cellular Proteasome Activity | Caspase-like (β1) | Z-LLE-AMC | 50 µM | Significant |
Table 2: Proteasome Inhibitory Activity of Sadopeptin B
Note: Specific IC50 values for proteasome inhibition by Sadopeptin B are not explicitly stated in the provided search results. The data indicates a dose-dependent inhibitory effect.
Experimental Protocols
The following sections detail the methodologies used in the initial biological screening of Sadopeptin B.
Cell Viability Assay
The cytotoxicity of Sadopeptin B was evaluated against the human lung adenocarcinoma cell line A549 using a WST Plus-8 assay.
-
Cell Culture: A549 cells were maintained in an appropriate culture medium and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Sadopeptin B.
-
Incubation: The treated cells were incubated for 9 hours.
-
Viability Assessment: After the incubation period, the WST Plus-8 reagent was added to each well. The absorbance was measured to determine the cell viability, with toxicity being noted at concentrations exceeding 200 μM[1][2].
In vitro Proteasome Activity Assay
The direct inhibitory effect of Sadopeptin B on proteasome activity was assessed using purified human proteasomes and fluorogenic substrates.
-
Reaction Mixture: Purified human proteasomes (5 nM) were incubated with Sadopeptin B (50 or 100 µM).
-
Substrates: Fluorogenic substrates, suc-LLVY-AMC for chymotrypsin-like activity and Boc-LRR-AMC for trypsin-like activity, were added to the reaction mixture at a concentration of 25 µM.
-
Incubation: The reaction was allowed to proceed for 30 minutes.
-
Measurement: The relative fluorescence units (RFU) were measured and normalized to the values obtained in the presence of the known proteasome inhibitor MG132 (10 µM) to determine the extent of inhibition[1].
Cellular Proteasome Activity Assay
To determine the effect of Sadopeptin B on proteasome activity within a cellular context, A549 cells were treated with the compound, and the activity in cell lysates was measured.
-
Cell Treatment: A549 cells were treated with Sadopeptin B (25 or 50 µM) for 6 hours.
-
Lysate Preparation: Whole-cell lysates were prepared from the treated cells.
-
Activity Assay: The proteasome activity in the cell lysates was measured using fluorogenic reporter substrates, including Z-LLE-AMC for caspase-like activity.
-
Data Analysis: The results were presented as mean ± standard deviation from three independent experiments[1].
Autophagic Flux Analysis
The influence of Sadopeptin B on cellular autophagy was investigated by monitoring the levels of LC3, a key autophagy-related protein.
-
Cell Treatment: A549 cells were treated with various concentrations of Sadopeptin B for 12 hours.
-
Protein Extraction: Whole-cell lysates were collected from the treated cells.
-
Western Blotting: The protein lysates were subjected to SDS-PAGE and transferred to a membrane for immunoblotting.
-
Antibody Probing: The membrane was probed with antibodies against LC3 to assess its lipidation state (LC3-I vs. LC3-II), which is an indicator of autophagosome formation. The results indicated that Sadopeptin B's activity was independent of cellular autophagic flux[1][3].
Visualizations
The following diagrams illustrate the key pathways and workflows related to the biological screening of Sadopeptin B.
Caption: Sadopeptin B inhibits the 26S proteasome, preventing protein degradation.
Caption: Workflow for the initial biological screening of Sadopeptin B.
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Sadopeptin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sadopeptin B is a cyclic heptapeptide (B1575542) natural product isolated from the marine-derived bacterium Streptomyces sp. YNK18. As a potent proteasome inhibitor, it represents a promising scaffold for the development of novel therapeutics, particularly in oncology. This document provides a detailed protocol for the isolation and purification of Sadopeptin B, ensuring high purity for subsequent biological and pharmacological studies. The methodology encompasses fermentation of the source organism, extraction of the active metabolite, and a multi-step chromatographic purification process. All quantitative data regarding yields and purity at each stage are summarized for clarity. Additionally, a schematic of the experimental workflow and the targeted signaling pathway are provided to facilitate a comprehensive understanding of the process and the compound's mechanism of action.
Introduction
The ubiquitin-proteasome system is a critical cellular pathway responsible for protein degradation, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a large multi-catalytic protease complex, is the central enzyme in this pathway. Its inhibition has emerged as a validated and effective strategy in cancer therapy. Natural products have historically been a rich source of proteasome inhibitors. Sadopeptins, including Sadopeptin B, are a class of cyclic heptapeptides that have demonstrated significant proteasome-inhibitory activity. The following protocol details the methodology for obtaining pure Sadopeptin B from bacterial culture for further investigation.
Experimental Protocols
Fermentation of Streptomyces sp. YNK18
The production of Sadopeptin B begins with the cultivation of the source organism, Streptomyces sp. YNK18.
Materials:
-
Streptomyces sp. YNK18 culture
-
YEME medium:
-
Yeast extract: 4 g/L
-
Malt extract: 10 g/L
-
Glucose: 4 g/L
-
-
2.8 L Fernbach flasks
-
Shaking incubator
Protocol:
-
Prepare YEME medium and sterilize by autoclaving.
-
Inoculate 50 mL of YEME medium in a flask with Streptomyces sp. YNK18.
-
Incubate the seed culture at 28 °C with shaking at 180 rpm for 3 days.
-
Use the seed culture to inoculate 1 L of YEME medium in 2.8 L Fernbach flasks.
-
Incubate the production culture at 28 °C with shaking at 180 rpm for 7 days.
Extraction of Sadopeptin B
Following fermentation, the bacterial culture is extracted to isolate the crude mixture containing Sadopeptin B.
Materials:
-
Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
Protocol:
-
Pool the fermentation broth (e.g., 20 L) and centrifuge to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the supernatant extract.
-
Extract the mycelial cake with acetone.
-
Filter the acetone extract and concentrate under reduced pressure to obtain the mycelial extract.
-
Combine the supernatant and mycelial extracts to yield the total crude extract.
Purification of Sadopeptin B
A multi-step chromatographic approach is employed to purify Sadopeptin B from the crude extract.
3.1. Flash Chromatography
Materials:
-
Solvent system: Dichloromethane (B109758) (CH₂Cl₂) and Methanol (B129727) (MeOH)
-
Glass column
Protocol:
-
Adsorb the total crude extract onto silica gel.
-
Pack a glass column with silica gel and equilibrate with 100% CH₂Cl₂.
-
Load the adsorbed crude extract onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in dichloromethane (from 100:0 to 0:100 v/v).
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing Sadopeptin B.
-
Pool the Sadopeptin B-containing fractions and concentrate.
3.2. Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Preparative HPLC system
-
C18 reverse-phase column
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile (B52724) with 0.1% formic acid
Protocol:
-
Dissolve the enriched fraction from flash chromatography in a suitable solvent.
-
Purify the sample using a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might be from 10% to 60% acetonitrile over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to Sadopeptin B based on its retention time.
-
Concentrate the purified fraction to obtain pure Sadopeptin B.
Data Presentation
The following table summarizes the quantitative data for a representative isolation and purification of Sadopeptin B from a 20 L culture of Streptomyces sp. YNK18.
| Purification Step | Starting Material | Product | Yield (mg) | Purity (%) |
| Extraction | 20 L Culture Broth | Crude Extract | 5.2 g | < 5 |
| Flash Chromatography | 5.2 g Crude Extract | Enriched Fraction | 350 mg | ~40 |
| Preparative HPLC | 350 mg Enriched Fraction | Sadopeptin B | 12.5 mg | > 95 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the isolation and purification of Sadopeptin B.
Sadopeptin B Signaling Pathway: Proteasome Inhibition
Caption: The inhibitory effect of Sadopeptin B on the ubiquitin-proteasome pathway.
Sadopeptins B proteasome inhibition assay in A549 cells.
Application Note & Protocol
Topic: Sadopeptin B Proteasome Inhibition Assay in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and a key regulator of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2][3] Its dysregulation is implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention. Sadopeptins are cyclic heptapeptides that have demonstrated inhibitory activity against the proteasome.[4] This document provides detailed protocols for the culture of human lung adenocarcinoma A549 cells and the subsequent assessment of proteasome inhibition by Sadopeptin B using a fluorogenic substrate-based assay. The provided methodologies and data serve as a comprehensive guide for researchers investigating the biological activity of Sadopeptin B and other potential proteasome inhibitors.
The Ubiquitin-Proteasome System (UPS)
The UPS targets proteins for degradation through a three-step enzymatic cascade.[5] Ubiquitin is first activated by a ubiquitin-activating enzyme (E1), then transferred to a ubiquitin-conjugating enzyme (E2), and finally, a ubiquitin ligase (E3) attaches the ubiquitin to the target protein.[6][7] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[8][9] Sadopeptin B exerts its effect by inhibiting the catalytic β-subunits within the 20S core of the proteasome, leading to an accumulation of polyubiquitinated proteins and disruption of cellular homeostasis.[1][4]
Caption: The Ubiquitin-Proteasome System and point of Sadopeptin B inhibition.
Application Data
Sadopeptin B has been shown to effectively inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in whole-cell lysates from treated A549 cells.[4] The inhibitory effects are significant at concentrations of 25 µM and 50 µM. Concurrently, Sadopeptin B demonstrates low cytotoxicity, with cell viability remaining high even at concentrations up to 200 µM.[4]
Table 1: Effect of Sadopeptin B on Proteasome Activity in A549 Cells (Data summarized from a study where A549 cells were treated for 6 hours.[4] Activity is presented relative to a vehicle control, with a known inhibitor, MG132, used for normalization.)
| Sadopeptin B Conc. | Chymotrypsin-like Activity Reduction | Trypsin-like Activity Reduction | Caspase-like Activity Reduction |
| 25 µM | Significant | Significant | Significant |
| 50 µM | Significant | Significant | Significant |
Table 2: Cytotoxicity of Sadopeptin B in A549 Cells (Data summarized from a study where A549 cells were treated for 9 hours and viability was assessed using a WST-8 assay.[4])
| Sadopeptin B Conc. | Approximate Cell Viability (%) |
| 25 µM | ~100% |
| 50 µM | ~100% |
| 100 µM | ~100% |
| 200 µM | ~100% |
| >200 µM | Toxicity becomes detectable |
Experimental Workflow
The overall workflow involves culturing A549 cells, treating them with Sadopeptin B, preparing cell lysates, performing the proteasome activity assay using specific fluorogenic substrates, and finally, analyzing the data.
References
- 1. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sadopeptin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sadopeptins are a novel class of cyclic heptapeptides with demonstrated biological activity. Sadopeptin B, in particular, has been identified as a potent inhibitor of the proteasome, a critical cellular machinery responsible for protein degradation.[1] The ubiquitin-proteasome system is a key regulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols and guidelines for utilizing cell culture techniques to investigate the biological effects of Sadopeptin B, with a focus on its anti-cancer properties.
Data Presentation
Proteasome Inhibition by Sadopeptin B in A549 Cells
Sadopeptin B has been shown to significantly inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in human lung carcinoma A549 cells. The inhibitory effects were observed after treating the cells with Sadopeptin B for 6 hours.
| Proteasome Activity | Sadopeptin B Concentration (µM) | Inhibition (%) |
| Chymotrypsin-like | 25 | ~40 |
| 50 | ~70 | |
| Trypsin-like | 25 | ~20 |
| 50 | ~40 | |
| Caspase-like | 25 | ~30 |
| 50 | ~50 |
Cell Viability of A549 Cells after Sadopeptin B Treatment
The inhibition of proteasome activity by Sadopeptin B leads to a reduction in the viability of A549 cells. The following data was obtained after a 9-hour treatment period.
| Sadopeptin B Concentration (µM) | Cell Viability (%) |
| 12.5 | ~90 |
| 25 | ~80 |
| 50 | ~60 |
Comparative IC50 Values of Proteasome Inhibitors in Various Cancer Cell Lines
While comprehensive IC50 data for Sadopeptin B across a wide range of cancer cell lines is not yet publicly available, the following table provides IC50 values for the well-established proteasome inhibitors, Bortezomib and Carfilzomib. This information serves as a reference for the expected potency of proteasome inhibitors in different cancer types.
| Cancer Type | Cell Line | Bortezomib IC50 (nM) | Carfilzomib IC50 (nM) |
| Multiple Myeloma | ANBL-6 | <50 | <5 |
| Multiple Myeloma | MM.1S | - | ~21.8 (1h exposure) |
| Breast Cancer | MCF-7 | 50 | 10-30 (72h exposure) |
| Breast Cancer | MDA-MB-231 | - | 10-30 (72h exposure) |
| Feline Injection Site Sarcoma | Ela-1 | 17.46 (48h exposure) | - |
| Feline Injection Site Sarcoma | Hamilton | 19.48 (48h exposure) | - |
| Feline Injection Site Sarcoma | Kaiser | 21.38 (48h exposure) | - |
| Melanoma | B16F10 | 2.46 | - |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line Selection: Choose appropriate cancer cell lines for your study. A549 (lung carcinoma) is a confirmed sensitive cell line. Other cancer cell lines, particularly those known to be sensitive to proteasome inhibitors (e.g., multiple myeloma, breast cancer), are recommended for screening.
-
Culture Media: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Sadopeptin B Treatment:
-
Prepare a stock solution of Sadopeptin B in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Sadopeptin B in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Sadopeptin B. Include a vehicle control (medium with the same concentration of DMSO used for the highest Sadopeptin B concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of Sadopeptin B to determine the IC50 value.
-
Protocol 3: In-Cell Proteasome Activity Assay
This protocol is based on commercially available proteasome activity assay kits that utilize a luminogenic or fluorogenic substrate.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with various concentrations of Sadopeptin B for the desired time (e.g., 6 hours). Include positive (a known proteasome inhibitor like MG132) and negative (vehicle) controls.
-
-
Cell Lysis and Substrate Addition:
-
After treatment, equilibrate the plate to room temperature.
-
Lyse the cells according to the assay kit manufacturer's instructions. This typically involves adding a lysis reagent that also contains the specific luminogenic or fluorogenic substrate for the chymotrypsin-like, trypsin-like, or caspase-like activity of the proteasome.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the time recommended by the manufacturer (usually 10-30 minutes) to allow for the enzymatic reaction.
-
Measure the luminescence or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the signal from the Sadopeptin B-treated wells to the signal from the vehicle-treated wells to determine the percentage of proteasome inhibition.
-
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells. Sadopeptin B inhibits the 26S proteasome, the central catalytic component of this pathway.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of Sadopeptin B.
Downstream Effects of Proteasome Inhibition by Sadopeptin B
Inhibition of the proteasome by Sadopeptin B leads to the accumulation of proteins that are normally degraded, triggering downstream signaling pathways that can induce apoptosis and cell cycle arrest. The following diagram illustrates these generalized pathways for proteasome inhibitors.
Caption: Generalized downstream signaling pathways affected by proteasome inhibition.
Experimental Workflow for Sadopeptin B Evaluation
The following workflow outlines the key steps for characterizing the in vitro anti-cancer effects of Sadopeptin B.
Caption: Experimental workflow for the in vitro evaluation of Sadopeptin B.
References
High-performance liquid chromatography (HPLC) for Sadopeptins B purification.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the purification of Sadopeptin B, a novel cyclic heptapeptide, using High-Performance Liquid Chromatography (HPLC). Sadopeptins A and B are sulfur-bearing natural products isolated from Streptomyces sp. YNK18 and have demonstrated proteasome-inhibitory activity.[1][2] This protocol is based on the successful isolation methods described in the primary literature and is intended to guide researchers in obtaining high-purity Sadopeptin B for further biological and pharmacological studies.
Application Note
High-performance liquid chromatography is a robust and widely used technique for the purification of natural products, including cyclic peptides like Sadopeptin B.[3] The method described herein employs a multi-step chromatographic approach, beginning with initial fractionation of the crude extract followed by two sequential reversed-phase HPLC steps. This strategy allows for the efficient removal of impurities and the separation of Sadopeptin B from its closely related analogue, Sadopeptin A.
The purification process leverages the hydrophobicity of the Sadopeptin molecules. A C18 stationary phase is utilized in the HPLC columns, and a gradient elution with an acetonitrile-water mobile phase allows for the differential retention and separation of the target compounds. UV detection is employed to monitor the elution of the peptides. This method is reproducible and scalable, making it suitable for both initial discovery and larger-scale purification efforts.
Experimental Protocols
Initial Extraction and Fractionation
This initial step aims to extract the crude mixture of Sadopeptins from the Streptomyces sp. YNK18 culture and perform a preliminary fractionation to enrich the target compounds.
Methodology:
-
Culture Extraction: The Streptomyces sp. YNK18 culture (20.0 L) is centrifuged to separate the supernatant and mycelium. The supernatant is extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc). The mycelium is extracted three times with an equal volume of methanol (B129727) (MeOH).
-
Solvent Evaporation: The EtOAc and MeOH extracts are combined and evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is resuspended in 80% aqueous MeOH and partitioned against n-hexane to remove nonpolar impurities.
-
Solid-Phase Extraction (SPE): The 80% MeOH fraction is subjected to solid-phase extraction using a C18 cartridge. The sample is loaded onto the conditioned cartridge and eluted with a stepwise gradient of increasing acetonitrile (B52724) (MeCN) in water.
First-Step HPLC Purification
This step is designed to achieve a significant purification of the Sadopeptin-containing fraction from the initial extract.
Methodology:
-
Sample Preparation: The fraction containing Sadopeptins from the SPE is dissolved in a suitable solvent (e.g., methanol or DMSO) and filtered through a 0.22 µm syringe filter.
-
HPLC Conditions: The sample is subjected to reversed-phase HPLC using the parameters outlined in Table 1.
-
Fraction Collection: Fractions are collected based on the UV chromatogram. The fractions containing Sadopeptins A and B are identified by analytical HPLC and/or mass spectrometry.
Second-Step HPLC Purification of Sadopeptin B
The final purification step is designed to isolate Sadopeptin B to a high degree of purity.
Methodology:
-
Sample Preparation: The fraction containing Sadopeptin B from the first HPLC step is concentrated and redissolved in a minimal volume of a suitable solvent.
-
HPLC Conditions: The sample is injected onto a semi-preparative or analytical HPLC column using the conditions specified in Table 2.
-
Purity Analysis: The purity of the collected Sadopeptin B fraction is assessed by analytical HPLC and confirmed by mass spectrometry and NMR spectroscopy.
Data Presentation
The following tables summarize the key quantitative data for the HPLC purification of Sadopeptin B.
Table 1: First-Step HPLC Purification Parameters
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 20-80% B over 40 minutes |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 210 nm and 280 nm |
| Retention Time (Sadopeptin A) | ~25.2 min |
| Retention Time (Sadopeptin B) | ~27.5 min |
Table 2: Second-Step HPLC Purification Parameters for Sadopeptin B
| Parameter | Value |
| Column | Semi-preparative or analytical C18 |
| Mobile Phase A | Water with 0.1% trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% trifluoroacetic acid (TFA) |
| Gradient | Isocratic or shallow gradient optimized around the elution condition of Sadopeptin B |
| Flow Rate | 1.0 - 3.0 mL/min (adjusted for column size) |
| Detection | UV at 210 nm and 280 nm |
| Expected Purity | >95% |
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the Sadopeptin B purification process.
Caption: Workflow for the purification of Sadopeptin B.
References
Application Notes and Protocols for Sadopeptin B Production from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the cultivation of Streptomyces sp. YNK18 for the production of Sadopeptin B, a cyclic heptapeptide (B1575542) with proteasome inhibitory activity.[1][2][3][4] The protocols cover the entire workflow from culture initiation to fermentation.
Introduction
Sadopeptins A and B are novel sulfur-bearing cyclic heptapeptides isolated from Streptomyces sp. YNK18.[1][3] These compounds exhibit significant proteasome-inhibitory activity, making them promising candidates for further investigation in drug discovery and development.[1][2][4] Sadopeptin B is an acyl chain variant of Sadopeptin A.[1] The biosynthesis of these complex molecules is carried out by a nonribosomal peptide synthetase (NRPS) gene cluster.[1][2][3][4] This document outlines the key procedures for the culture of Streptomyces sp. YNK18 and the subsequent production of Sadopeptin B.
Materials and Reagents
-
Streptomyces sp. YNK18 strain
-
No. 4 Medium (for seed culture)
-
Rice Medium (for solid-state fermentation)
-
Sterile distilled water
-
Standard laboratory glassware and consumables (flasks, petri dishes, pipettes, etc.)
-
Incubator shaker
-
Autoclave
-
Laminar flow hood
Experimental Protocols
Media Preparation
No. 4 Medium (Seed Culture Medium)
| Component | Concentration (g/L) |
| Mannitol | 20.0 |
| Glucose | 20.0 |
| Yeast Extract | 5.0 |
| Peptone | 10.0 |
| KH₂PO₄ | 0.5 |
| MgSO₄·7H₂O | 0.3 |
| Corn Steep Liquor | 1.0 |
Dissolve all components in distilled water and sterilize by autoclaving at 121°C for 15 minutes.
Rice Medium (Solid-State Fermentation Medium)
| Component | Amount |
| Rice | 100 g |
| Distilled Water | 100 mL |
Place the rice and water in a suitable fermentation vessel (e.g., 500 mL flask) and sterilize by autoclaving at 121°C for 20 minutes.
Cultivation of Streptomyces sp. YNK18
This protocol is divided into two stages: the preparation of a seed culture in liquid medium followed by solid-state fermentation for the production of Sadopeptin B.
Protocol 1: Seed Culture Preparation
-
In a laminar flow hood, inoculate a sterile flask containing 50 mL of No. 4 medium with a glycerol (B35011) stock or a fresh colony of Streptomyces sp. YNK18.
-
Incubate the flask at 25°C for 10 days with shaking at 170 rpm.
-
Monitor the culture for growth, which is typically observed as mycelial pellets.
Protocol 2: Solid-State Fermentation for Sadopeptin B Production
-
After 10 days of incubation, transfer 5 mL of the seed culture to the sterilized rice medium.
-
Incubate the rice medium statically (without shaking) at 25°C for 45 days.
-
During incubation, the Streptomyces will colonize the rice, creating a solid matrix.
Extraction and Purification of Sadopeptin B (General Protocol)
As specific details for Sadopeptin B extraction are not available, a general protocol for the extraction of cyclic peptides from Streptomyces solid-state fermentation is provided below. Optimization may be required.
Protocol 3: Extraction
-
After the 45-day incubation period, harvest the solid fermented rice culture.
-
Dry the culture material (e.g., by lyophilization or in a ventilated oven at low temperature).
-
Grind the dried material to a fine powder.
-
Extract the powder with a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and dichloromethane. This should be performed multiple times to ensure complete extraction.
-
Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
Protocol 4: Purification
-
The crude extract can be subjected to preliminary purification using techniques like solid-phase extraction (SPE) to remove highly polar and non-polar impurities.
-
Further purification is typically achieved through chromatographic methods. High-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) is a common and effective method for purifying cyclic peptides.
-
Fractions are collected and analyzed by methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify those containing Sadopeptin B.
Data Presentation
Table 1: Culture Conditions for Sadopeptin B Production
| Parameter | Seed Culture | Solid-State Fermentation |
| Culture Medium | No. 4 Medium | Rice Medium |
| Inoculum | Streptomyces sp. YNK18 | 5 mL of seed culture |
| Temperature | 25°C | 25°C |
| Agitation | 170 rpm | Static |
| Incubation Period | 10 days | 45 days |
Visualizations
Caption: Experimental Workflow for Sadopeptin B Production.
References
Application Notes and Protocols for Measuring Sadopeptin B Activity Using Fluorogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sadopeptin B is a natural cyclic heptapeptide (B1575542) that has been identified as a potent inhibitor of the proteasome.[1][2] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Its three main proteolytic activities are chymotrypsin-like, trypsin-like, and caspase-like. Sadopeptin B has been shown to significantly inhibit the chymotrypsin-like and trypsin-like activities of the proteasome.[2]
These application notes provide detailed protocols for measuring the inhibitory activity of Sadopeptin B against the chymotrypsin-like and trypsin-like activities of the 20S proteasome using specific fluorogenic substrates.
Principle of the Assay
The activity of the proteasome can be measured using synthetic peptide substrates conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide substrate is cleaved by the proteasome, the AMC is released, resulting in a quantifiable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the proteasome's enzymatic activity. By measuring the decrease in the rate of fluorescence in the presence of Sadopeptin B, its inhibitory activity can be determined.
Data Presentation
| Compound | Target Protease Activity | Substrate | Inhibitory Concentration | % Inhibition (relative to control) |
| Sadopeptin B | Chymotrypsin-like | Suc-LLVY-AMC | 50 µM | Significant Inhibition Observed[2] |
| Sadopeptin B | Chymotrypsin-like | Suc-LLVY-AMC | 100 µM | Significant Inhibition Observed[2] |
| Sadopeptin B | Trypsin-like | Boc-LRR-AMC | 50 µM | Significant Inhibition Observed[2] |
| Sadopeptin B | Trypsin-like | Boc-LRR-AMC | 100 µM | Significant Inhibition Observed[2] |
| MG132 (Control) | Chymotrypsin-like | Suc-LLVY-AMC | 10 µM | Positive Control for Inhibition[2] |
Mandatory Visualizations
Figure 1: Sadopeptin B inhibits the chymotrypsin-like and trypsin-like activities of the 20S proteasome.
Figure 2: Experimental workflow for the fluorogenic assay to measure Sadopeptin B activity.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified Human 20S Proteasome
-
Inhibitor: Sadopeptin B
-
Control Inhibitor: MG132
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.5 mM EDTA, 150 mM NaCl, 1% Triton X-100, 1 mM DTT (add fresh)
-
Solvent: DMSO (for dissolving inhibitor and substrates)
-
Equipment:
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
-
Multichannel pipette
-
Protocol 1: Measuring Chymotrypsin-Like Activity Inhibition
-
Preparation of Reagents:
-
Prepare the Assay Buffer and bring it to 37°C. Add DTT immediately before use.
-
Prepare a stock solution of Sadopeptin B in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of Sadopeptin B in Assay Buffer to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Prepare a stock solution of MG132 in DMSO (e.g., 10 mM) and dilute in Assay Buffer to a final concentration of 10 µM for the positive control.
-
Prepare a stock solution of Suc-LLVY-AMC in DMSO (e.g., 10 mM). Dilute in Assay Buffer to a final working concentration of 25 µM.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the following to each well:
-
Test wells: 50 µL of Sadopeptin B dilution.
-
Positive control wells: 50 µL of diluted MG132.
-
Negative control (no inhibitor) wells: 50 µL of Assay Buffer.
-
-
Add 50 µL of purified human 20S proteasome (e.g., 5 nM final concentration) to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the Suc-LLVY-AMC working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of Sadopeptin B using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the % inhibition against the logarithm of the Sadopeptin B concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Protocol 2: Measuring Trypsin-Like Activity Inhibition
This protocol is identical to Protocol 1, with the following modifications:
-
Fluorogenic Substrate: Use Boc-LRR-AMC instead of Suc-LLVY-AMC. Prepare the working solution at a final concentration of 25 µM.
-
All other reagents, concentrations, and procedures remain the same.
Conclusion
These protocols provide a robust framework for researchers to accurately measure the inhibitory activity of Sadopeptin B on the chymotrypsin-like and trypsin-like activities of the proteasome. The use of specific fluorogenic substrates allows for a sensitive and quantitative assessment, which is essential for understanding the mechanism of action of this potent natural product and for its potential development as a therapeutic agent.
References
Application Notes and Protocols for Sadopeptin B: A Potent Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sadopeptin B is a cyclic heptapeptide (B1575542) natural product isolated from Streptomyces sp.[1][2] It has been identified as a potent inhibitor of the proteasome, a key cellular machinery responsible for protein degradation.[1][2] The ubiquitin-proteasome system is a critical regulator of numerous cellular processes, making it an attractive target for therapeutic intervention in various diseases, including cancer. These application notes provide a detailed experimental protocol for testing the inhibitory activity of Sadopeptin B on purified proteasomes, enabling researchers to further characterize its mechanism of action and potential therapeutic applications.
Data Presentation
The inhibitory activity of Sadopeptin B on the catalytic subunits of the proteasome has been evaluated. The following tables summarize the quantitative data on the percentage of inhibition of proteasome activities at specific concentrations of Sadopeptin B.
Table 1: Inhibition of Purified Human Proteasome Activity by Sadopeptin B
| Proteasome Activity | Substrate | Sadopeptin B Concentration | % Inhibition |
| Chymotrypsin-like | Suc-LLVY-AMC | 50 µM | Significant Inhibition |
| Chymotrypsin-like | Suc-LLVY-AMC | 100 µM | Significant Inhibition |
| Trypsin-like | Boc-LRR-AMC | 50 µM | Significant Inhibition |
| Trypsin-like | Boc-LRR-AMC | 100 µM | Significant Inhibition |
*Specific percentage values are not available in the referenced literature; however, the inhibition was reported as significant.[1][3]
Table 2: Inhibition of Proteasome Activity in A549 Cell Lysates by Sadopeptin B
| Proteasome Activity | Substrate | Sadopeptin B Concentration | % Inhibition |
| Chymotrypsin-like | Suc-LLVY-AMC | 25 µM | Significant Inhibition |
| Chymotrypsin-like | Suc-LLVY-AMC | 50 µM | Significant Inhibition |
| Trypsin-like | Boc-LRR-AMC | 25 µM | Significant Inhibition |
| Trypsin-like | Boc-LRR-AMC | 50 µM | Significant Inhibition |
| Caspase-like | Z-LLE-AMC | 25 µM | Significant Inhibition |
| Caspase-like | Z-LLE-AMC | 50 µM | Significant Inhibition |
*Specific percentage values are not available in the referenced literature; however, the inhibition was reported as significant.[1][3]
Experimental Protocols
This section details the methodology for assessing the inhibitory effect of Sadopeptin B on the chymotrypsin-like, trypsin-like, and caspase-like activities of purified 20S proteasomes.
Materials and Reagents
-
Purified human 20S proteasome
-
Sadopeptin B
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Experimental Workflow Diagram
Caption: Workflow for the proteasome inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare stock solutions of the fluorogenic substrates (e.g., 10 mM in DMSO) and store them at -20°C, protected from light.
-
Prepare a stock solution of Sadopeptin B (e.g., 10 mM in DMSO) and store it at -20°C.
-
Prepare a stock solution of a positive control inhibitor like MG132 (e.g., 10 mM in DMSO) and store it at -20°C.
-
-
Assay Procedure:
-
On the day of the experiment, thaw all reagents and keep them on ice.
-
Prepare serial dilutions of Sadopeptin B in Assay Buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Also, prepare dilutions of the positive control inhibitor.
-
In a 96-well black microplate, add 2 µL of the diluted Sadopeptin B, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Dilute the purified human 20S proteasome in Assay Buffer to a final concentration of 5 nM.[1]
-
Add 88 µL of the diluted proteasome solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the proteasome.
-
Prepare working solutions of the fluorogenic substrates by diluting the stock solutions in Assay Buffer to a final concentration of 25 µM.[1]
-
Initiate the reaction by adding 10 µL of the appropriate substrate working solution to each well.
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for a total of 60 minutes.
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100 where V_inhibitor is the reaction rate in the presence of Sadopeptin B and V_vehicle is the reaction rate in the presence of DMSO.
-
Plot the percentage of inhibition against the logarithm of the Sadopeptin B concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the general mechanism of proteasome inhibition.
Caption: General mechanism of proteasome inhibition.
This protocol provides a robust framework for investigating the inhibitory properties of Sadopeptin B against purified proteasomes. Researchers can adapt this protocol to test other novel compounds and further explore the intricacies of proteasome function and inhibition.
References
Application of Sadopeptins B as a proteasome inhibitor tool compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sadopeptins are a class of newly discovered sulfur-bearing cyclic heptapeptides isolated from Streptomyces sp.[1][2][3][4] Sadopeptin B, along with its analog sadopeptin A, has been identified as a potent inhibitor of the proteasome, a key cellular machinery responsible for protein degradation.[1][2][4][5][6][7] This property makes sadopeptin B a valuable tool compound for studying the ubiquitin-proteasome system and for potential applications in drug discovery, particularly in areas like oncology and inflammatory diseases where proteasome activity is often dysregulated.[8] This document provides detailed application notes and protocols for the use of sadopeptin B as a proteasome inhibitor in a research setting.
Mechanism of Action
Sadopeptin B exerts its biological activity by directly inhibiting the catalytic activity of the 26S proteasome.[8][9] The 20S core particle of the proteasome contains three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[1][5][10] Sadopeptin B has been shown to significantly inhibit all three of these activities, leading to an accumulation of polyubiquitinated proteins within the cell.[1][5][11] Notably, the inhibitory effects of sadopeptins appear to be independent of cellular autophagy and apoptosis pathways, as indicated by the lack of changes in LC3 lipidation and PARP or caspase-3 cleavage.[1][5]
Data Presentation
In Vitro Proteasome Inhibition
The inhibitory activity of sadopeptin B on purified human proteasomes was assessed using fluorogenic substrates. The data below summarizes the significant reduction in proteasome activity observed.
| Proteasome Activity | Substrate | Sadopeptin B Concentration | % Inhibition (Relative to MG132) |
| Chymotrypsin-like | suc-LLVY-AMC | 50 µM | Significant Inhibition |
| 100 µM | Significant Inhibition | ||
| Trypsin-like | Boc-LRR-AMC | 50 µM | Significant Inhibition |
| 100 µM | Significant Inhibition |
Note: The exact percentage of inhibition can be found in the source publication. MG132 is a well-characterized proteasome inhibitor used as a positive control.[1][5]
Cellular Proteasome Inhibition and Cytotoxicity in A549 Cells
The effect of sadopeptin B on proteasome activity and cell viability was evaluated in the human lung adenocarcinoma cell line, A549.
| Assay | Parameter | Sadopeptin B Concentration | Observation |
| Cellular Proteasome Activity | Chymotrypsin-like | 25 µM, 50 µM | Significant Reduction |
| Trypsin-like | 25 µM, 50 µM | Significant Reduction | |
| Caspase-like | 25 µM, 50 µM | Significant Reduction | |
| Cell Viability (WST Plus-8) | Cytotoxicity | > 200 µM | Detectable Toxicity |
Note: Sadopeptin A has been shown to be a more potent proteasome inhibitor than sadopeptin B.[5]
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol is for determining the inhibitory effect of sadopeptin B on purified human 20S proteasomes.
Materials:
-
Purified human 20S proteasome
-
Sadopeptin B
-
MG132 (positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a working solution of purified human proteasome (e.g., 5 nM) in assay buffer.
-
Prepare serial dilutions of sadopeptin B and MG132 in assay buffer.
-
In a 96-well plate, add the proteasome solution.
-
Add the different concentrations of sadopeptin B or MG132 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 30 minutes.
-
Add the fluorogenic substrate to each well (e.g., final concentration of 25 µM).
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.
-
Calculate the rate of substrate hydrolysis.
-
Normalize the data to the vehicle control and express the results as a percentage of proteasome activity.
Protocol 2: Cellular Proteasome Activity Assay
This protocol measures the inhibition of proteasome activity by sadopeptin B in cultured cells.
Materials:
-
A549 cells (or other cell line of interest)
-
Sadopeptin B
-
Complete cell culture medium
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Fluorogenic substrates (as in Protocol 1)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Seed A549 cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of sadopeptin B (e.g., 25 µM, 50 µM) for a specified time (e.g., 6 hours).[1][5]
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add a standardized amount of protein lysate from each treatment group.
-
Add the appropriate fluorogenic substrate to each well.
-
Measure the fluorescence intensity over time as described in Protocol 1.
-
Normalize the proteasome activity to the total protein concentration and compare the activity in treated versus untreated cells.
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxic effect of sadopeptin B.
Materials:
-
A549 cells (or other cell line of interest)
-
Sadopeptin B
-
Complete cell culture medium
-
WST Plus-8 reagent (or similar viability reagent like MTT)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of sadopeptin B for a desired duration (e.g., 9 hours).[1][5]
-
Add the WST Plus-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathway of Proteasome Inhibition
Caption: Sadopeptin B inhibits the 26S proteasome, blocking protein degradation.
Experimental Workflow for Cellular Proteasome Activity
Caption: Workflow for assessing cellular proteasome activity after sadopeptin B treatment.
Logical Relationship of Sadopeptin B's Effects
Caption: Sadopeptin B's primary effect and potential downstream consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sadopeptins A and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sadopeptins A and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp. | Semantic Scholar [semanticscholar.org]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. bio.nat.tum.de [bio.nat.tum.de]
- 9. Proteasome inhibition and mechanism of resistance to a synthetic, library-based hexapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteasome inhibition enhances the induction and impairs the maintenance of late-phase long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Sadopeptins B solubility issues.
Technical Support Center: Sadopeptin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Sadopeptin B. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Sadopeptin B and why is its solubility a concern?
Sadopeptin B is a cyclic heptapeptide (B1575542) with proteasome inhibitory activity.[1] Like many cyclic peptides, especially those with a high proportion of non-polar amino acids, Sadopeptin B may exhibit poor solubility in aqueous solutions.[2][3] This can hinder its use in biological assays and formulation development. Factors influencing its solubility include its amino acid composition, secondary structure, and net charge at a given pH.[2][4]
Q2: I am having trouble dissolving Sadopeptin B in my aqueous buffer. What is the recommended starting procedure?
For a new peptide, it is always advisable to test the solubility of a small amount first before dissolving the entire sample.[5] A general procedure to start with is to allow the lyophilized peptide to equilibrate to room temperature before adding any solvent.[6] Start by attempting to dissolve the peptide in sterile, oxygen-free water or a common buffer such as phosphate-buffered saline (PBS) at a pH of 7.0-7.4.[4][6] If solubility is poor, sonication can be used to aid dissolution.[6][7]
Q3: My Sadopeptin B did not dissolve in water or PBS. What should I try next?
If Sadopeptin B is insoluble in aqueous solutions, the next step is to try using a small amount of an organic co-solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its effectiveness in dissolving hydrophobic peptides and its relatively low toxicity in many biological assays.[6][7][8] Dissolve the peptide in a minimal amount of 100% DMSO first, and then slowly add the aqueous buffer to your desired final concentration.[6] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, typically not exceeding 1% (v/v) for cellular assays.[7][8]
Q4: Can adjusting the pH of the solution improve the solubility of Sadopeptin B?
Yes, adjusting the pH can significantly impact peptide solubility.[2][5][9] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.[2] To improve solubility, you can adjust the pH of the solution to be further away from the pI. For a basic peptide (net positive charge), dissolving in a slightly acidic solution (e.g., 10% acetic acid) can help.[6] For an acidic peptide (net negative charge), a slightly basic solution (e.g., 10% ammonium (B1175870) bicarbonate) may be effective.[6][7] The exact pI of Sadopeptin B would need to be calculated or determined experimentally to guide pH adjustments effectively.
Q5: Are there any other techniques I can use to improve the solubility of Sadopeptin B?
Several other methods can be employed to enhance solubility:
-
Temperature Control: Gently warming the solution can sometimes improve the solubility of a peptide. However, care must be taken to avoid thermal degradation.[7][9]
-
Sonication: Using a bath sonicator can help break up aggregates and promote dissolution.[6][7][9]
-
Use of Denaturants: In non-biological applications, denaturing agents like 6M guanidinium (B1211019) hydrochloride or 6M urea (B33335) can be used to solubilize peptides that are prone to aggregation.[4][6]
-
Formulation Strategies: For drug development purposes, more advanced techniques such as encapsulation in nanoparticles or the use of cyclodextrins can be explored to improve aqueous solubility and stability.[2][10]
Troubleshooting Guides
Guide 1: Initial Solubility Testing of Sadopeptin B
This guide provides a systematic approach to determine the optimal solvent for Sadopeptin B.
Objective: To find a suitable solvent system for Sadopeptin B for use in subsequent experiments.
Methodology:
-
Preparation: Allow the lyophilized Sadopeptin B to warm to room temperature.
-
Initial Solvent Test (Aqueous):
-
To a small, known amount of Sadopeptin B, add a small volume of high-purity water.
-
Vortex or gently agitate the sample.
-
If the peptide does not dissolve, try gentle warming (up to 40°C) or sonication for short bursts.[9]
-
-
pH Adjustment:
-
If insoluble in water, test solubility in acidic and basic buffers. For example, use 0.1 M acetate (B1210297) buffer (pH 5.0) and 0.1 M phosphate (B84403) buffer (pH 8.0).
-
-
Organic Co-solvent Test:
-
If the peptide remains insoluble, use a minimal amount of 100% DMSO to dissolve a small sample.
-
Once dissolved, gradually add the desired aqueous buffer to the DMSO stock, observing for any precipitation.
-
-
Observation and Centrifugation: After each step, visually inspect the solution for clarity. Always centrifuge your final peptide solution to pellet any undissolved material before use in an assay.[7][9]
Solubility Test Workflow
Caption: Workflow for systematic solubility testing of Sadopeptin B.
Data Presentation
The following table summarizes common solvents and their general applicability for dissolving peptides like Sadopeptin B.
| Solvent System | Primary Use For | Advantages | Considerations |
| Sterile Water / Aqueous Buffers (e.g., PBS) | Peptides with a high content of charged/hydrophilic amino acids. | Biologically compatible. | Often ineffective for hydrophobic or neutral peptides.[6] |
| Acidic Buffers (e.g., 10% Acetic Acid) | Basic peptides (net positive charge). | Can improve solubility by moving pH away from the pI.[6] | May not be suitable for all assays; can cause hydrolysis. |
| Basic Buffers (e.g., 10% Ammonium Bicarbonate) | Acidic peptides (net negative charge). | Can improve solubility by moving pH away from the pI.[7] | Can be volatile; may affect assay conditions. |
| Organic Co-solvents (e.g., DMSO, DMF) | Hydrophobic or uncharged peptides. | Highly effective for dissolving non-polar compounds.[6][8] | Must be used at low final concentrations for cell-based assays.[7] |
Experimental Protocols
Protocol 1: Preparation of a Sadopeptin B Stock Solution using DMSO
Objective: To prepare a concentrated stock solution of Sadopeptin B for subsequent dilution into experimental media.
Materials:
-
Lyophilized Sadopeptin B
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized Sadopeptin B to reach room temperature.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Close the vial and vortex gently until the peptide is completely dissolved. A brief sonication may be used if necessary.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.
Sadopeptin B Signaling Pathway (Hypothetical)
As Sadopeptins A and B are known to have proteasome-inhibitory activity, a simplified diagram illustrating this mechanism is provided below.[1][11]
Caption: Inhibition of the proteasome by Sadopeptin B.
References
- 1. Sadopeptins A and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. News - How to increase the solubility of peptides? [gtpeptide.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Streptomyces Fermentation for Higher Sadopeptin B Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Streptomyces fermentation for increased yields of Sadopeptin B.
Troubleshooting Guide
This guide addresses common issues encountered during Streptomyces fermentation for Sadopeptin B production.
Issue 1: Low or No Sadopeptin B Yield Despite Good Biomass Growth
| Possible Cause | Troubleshooting Steps |
| Suboptimal Media Composition | The composition of the fermentation medium is critical. While the initial discovery of Sadopeptins A and B utilized a specific medium, optimization is key for enhancing the yield of Sadopeptin B. Secondary metabolite production in Streptomyces is often triggered by nutrient limitation.[1] Experiment with varying concentrations of carbon and nitrogen sources, as well as phosphate (B84403) levels. |
| Incorrect Fermentation Parameters | Physical parameters such as pH, temperature, aeration, and agitation speed significantly impact secondary metabolite production. The optimal conditions for growth may not be optimal for Sadopeptin B synthesis. Systematically optimize these parameters. |
| Suboptimal Inoculum | The age, size, and physiological state of the inoculum can dramatically affect fermentation performance. A weak or aged inoculum may lead to poor production. |
| Strain Instability | Streptomyces strains can undergo genetic drift and lose their ability to produce secondary metabolites after repeated subculturing. |
Issue 2: Inconsistent Sadopeptin B Yields Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum Preparation | Inconsistent spore counts or mycelial density in the seed culture can lead to variable fermentation outcomes. Standardize your inoculum preparation protocol. |
| Inconsistent Media Preparation | Minor variations in media component concentrations or preparation methods can affect yield. Ensure accurate weighing of components and consistent sterilization procedures. |
| Fluctuations in Fermentation Conditions | Even small deviations in pH, temperature, or dissolved oxygen levels can impact reproducibility. Ensure your monitoring and control systems are calibrated and functioning correctly. |
Issue 3: Poor or No Growth of Streptomyces sp. YNK18
| Possible Cause | Troubleshooting Steps |
| Inappropriate Media Composition | The growth medium may be lacking essential nutrients or contain inhibitory substances. Start with a known growth medium for Streptomyces and ensure all components are of high quality. |
| Suboptimal Physical Conditions | Temperature and pH are critical for Streptomyces growth. Ensure these are within the optimal range for your strain. |
| Contamination | Contamination with other microorganisms can inhibit the growth of your production strain.[2] Maintain strict aseptic techniques throughout the entire process. |
Issue 4: Foaming During Fermentation
| Possible Cause | Troubleshooting Steps |
| High Protein Content in Media | Media rich in proteins, such as soybean meal or yeast extract, can lead to foaming, especially with high agitation and aeration. |
| Cell Lysis | Excessive shear stress from high agitation rates can cause cell lysis, releasing intracellular proteins and contributing to foam. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a Sadopeptin B production medium?
A1: The initial discovery of Sadopeptins A and B from Streptomyces sp. YNK18 utilized a specific production medium. This serves as an excellent starting point for your optimization experiments.
Table 1: Initial Fermentation Medium for Sadopeptin Production
| Component | Concentration (g/L) |
| Soluble Starch | 10.0 |
| Yeast Extract | 4.0 |
| Peptone | 2.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| CaCO₃ | 2.0 |
| pH | 7.2 |
This data is based on the medium used for the discovery of Sadopeptins and should be optimized for maximizing Sadopeptin B yield.
Q2: What are the key fermentation parameters I should optimize?
A2: For Streptomyces fermentations, critical parameters to optimize include pH, temperature, dissolved oxygen (controlled by agitation and aeration), and fermentation time.
Table 2: General Fermentation Parameter Ranges for Streptomyces Optimization
| Parameter | Typical Range | Notes |
| pH | 6.0 - 8.0 | The optimal pH for growth may differ from the optimal pH for production. Consider a pH shift strategy. |
| Temperature | 25 - 30°C | Most Streptomyces species grow well in this range. |
| Agitation | 150 - 250 rpm | This will depend on your bioreactor geometry and is linked to maintaining dissolved oxygen levels. |
| Aeration | 0.5 - 1.5 vvm | Adequate oxygen supply is crucial for aerobic Streptomyces. |
| Inoculum Size | 5 - 10% (v/v) | A standardized inoculum is key for reproducibility. |
| Fermentation Time | 7 - 14 days | Secondary metabolite production often occurs in the stationary phase. |
Q3: How can I confirm that my fermentation is producing Sadopeptin B?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for detecting and quantifying Sadopeptin B. You will need an analytical standard of Sadopeptin B to determine the retention time and create a standard curve for quantification. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.
Q4: My Streptomyces culture forms pellets. Is this a problem?
A4: The morphology of Streptomyces in submerged culture can range from dispersed mycelia to dense pellets.[3] Pellet formation can sometimes lead to mass transfer limitations (oxygen and nutrients), which may negatively impact Sadopeptin B production. You can influence morphology by altering media components (e.g., adding polymers), adjusting agitation speed, or modifying the inoculum preparation method.
Q5: What is a typical experimental workflow for optimizing Sadopeptin B production?
A5: A systematic approach is crucial for successful optimization. A common workflow involves screening key media components and then fine-tuning the most influential factors using statistical methods like Response Surface Methodology (RSM).
References
Technical Support Center: Sadopeptin B Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of Sadopeptin B.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of Sadopeptin B in a question-and-answer format.
| Problem ID | Question | Possible Causes | Troubleshooting Steps |
| SB-E01 | Low Yield of Sadopeptin B in Crude Extract | 1. Inefficient cell lysis. 2. Suboptimal extraction solvent. 3. Degradation of Sadopeptin B during extraction. 4. Incomplete extraction from the fermentation broth. | 1. Ensure complete cell disruption by testing different homogenization or sonication parameters. 2. Experiment with a range of solvent polarities. Ethyl acetate (B1210297) is commonly used for cyclic peptides, but for the polar sulfoxide-containing Sadopeptin B, a more polar solvent like n-butanol might be more effective.[1][2] 3. Keep the extraction temperature low to minimize degradation. The sulfoxide (B87167) group may be sensitive to high temperatures.[3] 4. Increase the solvent-to-broth ratio or perform multiple extraction rounds to ensure exhaustive extraction.[3] |
| SB-E02 | Formation of a Stable Emulsion During Liquid-Liquid Extraction | 1. High concentration of surfactants or lipids in the fermentation broth. 2. High-speed agitation or shaking during extraction. | 1. Add salt (brine) to the aqueous phase to increase its polarity and help break the emulsion.[2] 2. Use gentle swirling or rocking for mixing instead of vigorous shaking.[4] 3. Centrifuge the mixture at a low speed to separate the layers.[4] 4. Consider using supported liquid extraction (SLE) as an alternative to traditional liquid-liquid extraction to avoid emulsion formation.[4] |
| SB-P01 | Poor Separation of Sadopeptin B from Sadopeptin A during Chromatography | 1. Sadopeptins A and B are structural analogs with similar polarities. 2. Inappropriate stationary or mobile phase. | 1. Use a high-resolution stationary phase, such as a C18 column with a smaller particle size. 2. Optimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) in water with a modifier like formic acid or trifluoroacetic acid can improve resolution. 3. Consider alternative chromatography techniques like hydrophilic interaction liquid chromatography (HILIC) which can be effective for separating polar compounds. |
| SB-P02 | Presence of Degradation Products in the Purified Sample | 1. Oxidation or reduction of the methionine sulfoxide group. 2. Hydrolysis of the peptide backbone. | 1. Avoid harsh pH conditions and high temperatures during purification.[5] 2. Use degassed solvents to minimize oxidation. 3. The sulfoxide group can be sensitive; consider using antioxidants during the process if oxidation is a major issue.[6] |
| SB-P03 | Co-elution of Polar Impurities with Sadopeptin B | 1. Sugars and other polar components from the fermentation medium are co-extracted. 2. Insufficient selectivity of the chromatographic method. | 1. Pre-treat the crude extract with a solid-phase extraction (SPE) cartridge to remove highly polar impurities before HPLC. 2. Adjust the mobile phase composition to increase the retention of Sadopeptin B relative to the impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general structure of Sadopeptin B and how does it influence extraction?
A1: Sadopeptin B is a cyclic heptapeptide (B1575542) that contains a methionine sulfoxide and a 3-amino-6-hydroxy-2-piperidone.[7] The cyclic nature provides some rigidity, while the sulfoxide group significantly increases its polarity compared to a standard methionine-containing peptide. This polarity means that while it may be extractable with common solvents like ethyl acetate, more polar solvents such as n-butanol should also be considered for potentially higher yields.[1][2]
Q2: What are the recommended initial steps for extracting Sadopeptin B from a Streptomyces fermentation culture?
A2: The initial steps for extracting cyclic peptides from Streptomyces typically involve separating the mycelia from the fermentation broth by centrifugation or filtration.[8] The target compound can then be extracted from either the supernatant or the mycelia, or both. For secreted peptides, a common method is liquid-liquid extraction of the broth with an organic solvent like ethyl acetate or n-butanol.[1][9]
Q3: How can I monitor the presence and purity of Sadopeptin B during the extraction and purification process?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the recommended method for monitoring Sadopeptin B.[10] A C18 reversed-phase column is a good starting point. The characteristic isotopic signature of sulfur in mass spectrometry can also be used as a targeted search method for identifying sulfur-bearing compounds like Sadopeptin B.[7]
Q4: What are the stability considerations for Sadopeptin B during extraction and storage?
A4: The methionine sulfoxide in Sadopeptin B is a potential site for degradation.[7] Sulfoxides can be sensitive to both oxidation (to sulfone) and reduction (to sulfide) under harsh chemical conditions.[11] It is advisable to avoid strong acids, bases, and high temperatures.[3][5] For long-term storage, keeping the purified compound as a dry solid at low temperatures (-20°C or below) is recommended.
Experimental Protocols
General Extraction of Sadopeptin B from Fermentation Broth
-
Harvesting: Centrifuge the Streptomyces fermentation culture (e.g., 5,000 x g for 20 minutes) to separate the supernatant and the mycelial cake.
-
Solvent Extraction:
-
Extract the supernatant three times with an equal volume of n-butanol.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator.
-
Extract the mycelial cake with methanol (B129727), sonicate for 30 minutes, and then filter. Concentrate the methanol extract.
-
-
Fractionation: Combine the concentrated extracts and fractionate using solid-phase extraction (SPE) with a C18 cartridge. Elute with a stepwise gradient of methanol in water.
-
Analysis: Analyze the fractions by HPLC to identify those containing Sadopeptin B.
HPLC Purification of Sadopeptin B
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 70% B over 40 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm or Mass Spectrometry.
-
Injection Volume: 20 µL.
Quantitative Data Summary
The following tables provide illustrative data based on typical results for cyclic peptide extractions.
Table 1: Effect of Extraction Solvent on the Relative Yield of Sadopeptin B.
| Solvent | Polarity Index | Relative Yield (%) | Purity (%) |
| Ethyl Acetate | 4.4 | 65 | 40 |
| Chloroform | 4.1 | 50 | 35 |
| n-Butanol | 4.0 | 85 | 55 |
| Dichloromethane | 3.1 | 30 | 25 |
Table 2: Influence of pH on the Stability of Sadopeptin B in Aqueous Solution at 40°C over 24 hours.
| pH | Sadopeptin B Remaining (%) | Degradation Products (%) |
| 3 | 85 | 15 |
| 5 | 95 | 5 |
| 7 | 98 | 2 |
| 9 | 90 | 10 |
Visualizations
Caption: Sadopeptin B Extraction and Purification Workflow.
Caption: Troubleshooting Logic for Low Sadopeptin B Yield.
References
- 1. Antibacterial and antibiofilm properties of two cyclic dipeptides produced by a new desert Streptomyces sp. HG-17 strain against multidrug-resistant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. farabi.university [farabi.university]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN116023441A - Method for preparing purified desmopressin sulfoxide impurity - Google Patents [patents.google.com]
Improving the resolution of Sadopeptins B in reverse-phase HPLC.
Welcome to the technical support center for the analysis of Sadopeptin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Sadopeptin B in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in achieving high resolution for Sadopeptin B in RP-HPLC?
Sadopeptin B is a cyclic heptapeptide, and like many cyclic peptides, it can present several challenges in RP-HPLC analysis.[1][2] These include:
-
Peak Broadening: Cyclic peptides can exist in multiple conformations in solution, which can lead to broadened peaks.
-
Peak Tailing: Secondary interactions between the peptide and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, can cause peak tailing.[3][4]
-
Co-elution with Impurities: Sadopeptin B is often produced alongside structurally similar analogs or impurities, making baseline separation difficult.[2]
-
Poor Peak Shape: Issues such as column overloading, inappropriate mobile phase pH, or extra-column volume can lead to distorted peak shapes.[3][5]
Q2: What is a good starting point for an RP-HPLC method for Sadopeptin B?
A good starting point for separating cyclic lipopeptides like Sadopeptin B is a C18 column with a gradient elution using water and acetonitrile (B52724) (ACN) as the mobile phases, both containing an acidic modifier.[6][7] A common modifier is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, which helps to improve peak shape by minimizing interactions with the stationary phase.[6][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution and Overlapping Peaks
Q: My Sadopeptin B peak is not well-separated from an adjacent impurity. How can I improve the resolution?
A: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[9]
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Solutions:
-
Modify Mobile Phase Composition (Selectivity):
-
Change Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (B129727) (MeOH) or using a mixture of both. This can alter the elution order and improve separation.[10]
-
Adjust pH: The pH of the mobile phase can significantly impact the retention of peptides.[11] Experiment with small adjustments to the pH to see if resolution improves. For reverse-phase HPLC, a pH between 2 and 8 is generally recommended.[10]
-
Optimize Gradient: A shallower gradient (a slower increase in the organic solvent percentage over time) can often improve the separation of closely eluting peaks.[12]
-
-
Increase Column Efficiency:
-
Decrease Particle Size: Using a column with smaller particles (e.g., switching from a 5 µm to a 3 µm or sub-2 µm column) will increase efficiency and lead to sharper peaks, which can resolve overlaps.[9]
-
Lower the Flow Rate: Reducing the flow rate can enhance peak efficiency and improve resolution, though it will increase the run time.[12][13]
-
-
Adjust Temperature:
-
Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[3][13] Conversely, a lower temperature can increase retention and sometimes improve resolution.[13] It is crucial to test different temperatures to find the optimum for your separation.
-
Issue 2: Peak Tailing
Q: The peak for Sadopeptin B is asymmetrical with a noticeable tail. What is causing this and how can I fix it?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[3][14]
Troubleshooting Logic for Peak Tailing
References
- 1. Sadopeptins A and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. mastelf.com [mastelf.com]
- 5. agilent.com [agilent.com]
- 6. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. mastelf.com [mastelf.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Sadopeptins B stability in different solvent systems.
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Sadopeptin B in various solvent systems. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Sadopeptin B in solution?
A1: The stability of cyclic peptides like Sadopeptin B is influenced by several factors, including pH, temperature, solvent composition, light exposure, and the presence of oxidizing agents. Due to their constrained conformational structure, cyclic peptides generally exhibit greater stability compared to their linear counterparts.[1][2][3][4]
Q2: What are the recommended solvent systems for storing Sadopeptin B solutions?
A2: For short-term storage, sterile, purified water or aqueous buffers with a slightly acidic to neutral pH (pH 5-7) are generally recommended. For long-term storage, it is advisable to store Sadopeptin B as a lyophilized powder at -20°C or -80°C. If a stock solution is necessary, consider solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: How can I assess the stability of my Sadopeptin B sample?
A3: The stability of Sadopeptin B can be evaluated using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These techniques can separate and quantify the intact Sadopeptin B from its potential degradation products. A typical stability study involves incubating the peptide solution under various stress conditions and monitoring the percentage of remaining intact peptide over time.
Q4: What are the potential degradation pathways for a cyclic peptide like Sadopeptin B?
A4: While specific degradation pathways for Sadopeptin B are not yet fully elucidated, cyclic peptides can undergo degradation through mechanisms such as hydrolysis of amide bonds (especially at extreme pH values), oxidation of susceptible amino acid residues, and photodecomposition upon exposure to light.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected peaks in HPLC/LC-MS chromatogram. | Sample degradation has occurred. | Prepare fresh samples and ensure proper storage conditions (see FAQs). Review the sample handling procedure to minimize exposure to harsh conditions. |
| Loss of biological activity of Sadopeptin B. | The peptide has degraded, leading to a loss of the active conformation. | Confirm the integrity of your sample using a stability-indicating method like HPLC. If degradation is confirmed, obtain a fresh batch of Sadopeptin B and adhere strictly to recommended storage and handling protocols. |
| Inconsistent results between experimental replicates. | Inconsistent sample preparation or storage. Freeze-thaw cycles may be causing degradation. | Prepare a fresh stock solution and aliquot it into single-use vials to avoid repeated freeze-thaw cycles. Ensure consistent solvent quality and pH across all experiments. |
| Precipitation of Sadopeptin B in aqueous solution. | The solubility limit of Sadopeptin B in the chosen solvent system has been exceeded. | Determine the solubility of Sadopeptin B in your desired buffer. If necessary, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. |
Experimental Protocols
Protocol for Assessing Sadopeptin B Stability in Different Solvent Systems
This protocol outlines a forced degradation study to evaluate the stability of Sadopeptin B under various stress conditions.[5][6]
1. Materials:
- Sadopeptin B (lyophilized powder)
- Solvents: Purified water, 0.1 M HCl, 0.1 M NaOH, Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)
- Buffers: Phosphate-buffered saline (PBS) pH 7.4, Citrate buffer pH 5.0
- Oxidizing agent: 3% Hydrogen peroxide (H₂O₂)
- HPLC or LC-MS system with a C18 column
- Incubator, photostability chamber, pH meter
2. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of Sadopeptin B in a suitable solvent (e.g., 50:50 ACN:water).
3. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 40°C.
- Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 40°C.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature.
- Thermal Degradation: Incubate the stock solution (in different solvents/buffers) at 40°C and 60°C.
- Photostability: Expose the stock solution (in different solvents/buffers) to light in a photostability chamber.
4. Time Points:
- Collect samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
5. Analysis:
- Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
- Calculate the percentage of intact Sadopeptin B remaining at each time point relative to the initial concentration.
Data Presentation
Table 1: Stability of Sadopeptin B in Different Solvents at 25°C
| Solvent System | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| Purified Water (pH 6.5) | 98.5 ± 0.8 | 97.1 ± 1.1 | 95.3 ± 1.5 |
| PBS (pH 7.4) | 99.2 ± 0.5 | 98.5 ± 0.7 | 97.8 ± 0.9 |
| 0.1 M HCl (pH 1) | 85.3 ± 2.1 | 72.5 ± 2.8 | 60.1 ± 3.2 |
| 0.1 M NaOH (pH 13) | 78.9 ± 2.5 | 61.2 ± 3.1 | 45.8 ± 3.9 |
| 50% Acetonitrile | 99.8 ± 0.3 | 99.5 ± 0.4 | 99.1 ± 0.6 |
Table 2: Effect of Temperature on Sadopeptin B Stability in PBS (pH 7.4)
| Temperature | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 4°C | >99.9 ± 0.1 | >99.9 ± 0.1 | 99.8 ± 0.2 |
| 25°C | 99.2 ± 0.5 | 98.5 ± 0.7 | 97.8 ± 0.9 |
| 40°C | 95.1 ± 1.2 | 90.3 ± 1.8 | 85.6 ± 2.0 |
| 60°C | 82.4 ± 1.9 | 68.7 ± 2.4 | 55.9 ± 2.9 |
Visualizations
References
- 1. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Solid-Phase Synthesis of Sadopeptin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome low yield in the solid-phase synthesis of Sadopeptin B.
Introduction to Sadopeptin B Synthesis Challenges
Sadopeptin B is a cyclic heptapeptide (B1575542) with a complex structure that presents significant challenges in solid-phase peptide synthesis (SPPS). Its structure includes several moieties that can contribute to low synthesis yields:
-
Cyclic Structure: Head-to-tail cyclization of linear peptides can be inefficient, often competing with dimerization and oligomerization.[1]
-
Unusual Amino Acids: The presence of methionine sulfoxide (B87167) [Met(O)] and 3-amino-6-hydroxy-2-piperidone (Ahp) requires special considerations for both incorporation and stability during synthesis and cleavage.
-
N-Methylated Amino Acid: The N-Me-Tyr residue introduces steric hindrance, which can lead to incomplete coupling reactions.
-
Hydrophobicity: The overall hydrophobic nature of the peptide can lead to aggregation of the growing peptide chain on the resin, hindering subsequent synthetic steps.[2][3]
This guide will address these specific challenges with practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in Sadopeptin B synthesis?
A1: Low yield in Sadopeptin B synthesis is typically a multifactorial issue. The primary contributors are often incomplete coupling reactions due to the sterically hindered N-methylated tyrosine residue and aggregation of the hydrophobic peptide chain on the solid support.[2][3] Furthermore, inefficient on-resin cyclization can lead to the formation of linear, dimeric, and oligomeric byproducts, significantly reducing the yield of the desired cyclic monomer.[1]
Q2: Which coupling reagent is recommended for the sterically hindered N-Me-Tyr residue?
A2: For sterically hindered amino acids like N-methylated residues, highly efficient coupling reagents are recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have shown superior performance in such cases.[2] It is also advisable to perform a "double coupling" for the N-Me-Tyr residue, where the coupling step is repeated with fresh reagents to drive the reaction to completion.[4]
Q3: How can I prevent peptide aggregation during synthesis?
A3: Peptide aggregation can be minimized by selecting an appropriate resin and solvent system. Low-loading ChemMatrix® or TentaGel® resins are known to reduce aggregation. Employing a "magic mixture" of solvents like DCM, DMF, and NMP (1:1:1) can also improve solvation of the growing peptide chain. Additionally, incorporating pseudoproline dipeptides or using a Dmb- or Hmb-protected amino acid every six residues can disrupt secondary structure formation that leads to aggregation.[2]
Q4: Should I perform the cyclization on-resin or in solution?
A4: On-resin cyclization is generally the preferred method for synthesizing cyclic peptides like Sadopeptin B.[5] The pseudo-dilution effect of the solid support favors intramolecular cyclization over intermolecular reactions, which helps to minimize the formation of dimers and oligomers.[6]
Q5: How should I handle the methionine sulfoxide [Met(O)] residue?
A5: There are two main strategies for handling the Met(O) residue. The first is to incorporate Fmoc-Met(O)-OH directly during the synthesis. This can have the added benefit of increasing the polarity of the peptide, which may help to reduce aggregation.[7][8] The second approach is to use Fmoc-Met-OH and then oxidize the methionine to methionine sulfoxide after cleavage from the resin. However, care must be taken during cleavage to prevent unwanted oxidation. Using a specialized cleavage cocktail, such as Reagent H, which contains scavengers like thioanisole (B89551) and ammonium (B1175870) iodide, can help to prevent or reverse oxidation of methionine.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low overall yield after cleavage and purification | Incomplete coupling at one or more steps, especially at the N-Me-Tyr residue. | - Utilize a more powerful coupling reagent like HATU or HCTU. - Perform a double coupling for the N-Me-Tyr residue and other potentially difficult couplings. - Monitor coupling completion with a Kaiser or TNBS test. |
| Peptide aggregation on the resin. | - Use a low-loading (0.2-0.4 mmol/g) ChemMatrix® or TentaGel® resin. - Employ solvents known to disrupt secondary structures, such as a mixture of DCM/DMF/NMP. | |
| Presence of significant amounts of linear peptide | Inefficient cyclization. | - Optimize on-resin cyclization conditions (reagent, time, temperature). PyBOP/HOBt/DIPEA is a commonly used cyclization cocktail. - Ensure complete removal of the N-terminal Fmoc group before cyclization. |
| Detection of dimeric and oligomeric byproducts | Intermolecular reactions competing with intramolecular cyclization. | - Perform on-resin cyclization to leverage the pseudo-dilution effect.[6] - If solution-phase cyclization is necessary, use highly dilute conditions. |
| Oxidation of methionine during cleavage | Use of a standard TFA cleavage cocktail without appropriate scavengers. | - Employ a cleavage cocktail designed to protect methionine, such as Reagent H (TFA/phenol (B47542)/thioanisole/EDT/water/DMS/ammonium iodide).[9][10] |
| Racemization at the C-terminal amino acid during cyclization | Activation of the C-terminal carboxyl group can lead to epimerization. | - The use of coupling reagents with additives like HOBt or HOAt can suppress racemization.[4] |
| Difficulty in purifying the final product | Aggregation of the crude peptide after cleavage. | - Incorporating Met(O) during synthesis can increase the polarity and solubility of the crude peptide, facilitating purification. The Met(O) can be reduced to Met in a subsequent step if required.[7][8] |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagent Efficiency for Difficult Couplings
| Coupling Reagent | Additive | Typical Coupling Time | Relative Efficiency | Notes |
| HBTU | HOBt | 30-60 min | Good | A standard and cost-effective choice for many sequences. |
| HCTU | 6-Cl-HOBt | 5-30 min | Very Good | Faster and often more efficient than HBTU. |
| PyBOP | HOBt | 15-45 min | Very Good | A phosphonium (B103445) salt-based reagent, often used for sterically hindered couplings. |
| HATU | HOAt | 5-20 min | Excellent | Highly recommended for difficult couplings, including N-methylated amino acids, due to the reactivity of the OAt active ester. |
| COMU | Oxyma Pure | 5-20 min | Excellent | A modern, highly efficient uronium salt-based reagent that is a non-explosive alternative to HATU.[2] |
Table 2: On-Resin vs. Solution-Phase Cyclization of a Model Heptapeptide
| Cyclization Method | Typical Concentration | Key Advantages | Key Disadvantages | Expected Yield Range |
| On-Resin Cyclization | Pseudo-dilute (~0.2 mmol/g resin loading) | - Minimizes intermolecular side reactions (dimerization).[6] - Simpler purification of the final product. | - Resin-bound peptide may have conformational restrictions hindering cyclization. | 30-60% |
| Solution-Phase Cyclization | High dilution (0.1 - 1 mM) | - Peptide is free to adopt a favorable conformation for cyclization. | - Prone to dimerization and oligomerization. - Requires an additional cleavage step before cyclization, followed by purification. | 10-40% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Sadopeptin B Precursor
-
Resin Selection and Preparation:
-
Start with a low-loading (0.2-0.4 mmol/g) ChemMatrix® or 2-chlorotrityl chloride (2-CTC) resin.
-
Swell the resin in DMF for 1 hour before use.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF (1 x 1 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
For standard amino acids, use 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HCTU, and 8 equivalents of DIPEA in DMF. Couple for 45-60 minutes.
-
For the N-Me-Tyr residue, use 4 equivalents of Fmoc-N-Me-Tyr(tBu)-OH, 3.95 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Perform a double coupling (2 x 60 minutes).
-
For the incorporation of the Ahp precursor, a custom-synthesized, appropriately protected building block will be required.
-
For the methionine residue, use Fmoc-Met(O)-OH to improve solubility and prevent uncontrolled oxidation.
-
-
Monitoring and Capping:
-
After each coupling step, perform a Kaiser test to ensure completion.
-
If the coupling is incomplete after a double coupling, cap any unreacted amino groups with a solution of acetic anhydride/DIPEA in DMF.
-
Protocol 2: On-Resin Cyclization
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, remove the N-terminal Fmoc group as described above.
-
-
Cyclization Cocktail:
-
Prepare a solution of 3 equivalents of PyBOP, 3 equivalents of HOBt, and 6 equivalents of DIPEA in DMF.
-
-
Cyclization Reaction:
-
Add the cyclization cocktail to the resin and agitate at room temperature for 4-12 hours.
-
Monitor the reaction progress by cleaving a small sample of resin and analyzing by LC-MS.
-
Protocol 3: Cleavage and Deprotection
-
Resin Washing:
-
After cyclization, wash the resin thoroughly with DMF, followed by DCM.
-
Dry the resin under vacuum.
-
-
Cleavage Cocktail:
-
Prepare Reagent H: TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (B43112) (EDT) (2.5%), water (3%), dimethylsulfide (DMS) (2%), and ammonium iodide (1.5% w/w).[9] This cocktail is designed to protect the Met(O) from reduction and scavenge cations from other protecting groups.
-
-
Cleavage Reaction:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Solid phase synthesis and NMR conformational studies on cyclic decapeptide template molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-phase synthesis of tyrosyl H-phosphonopeptides and methylphosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. US7994280B2 - On-resin peptide cyclization - Google Patents [patents.google.com]
Technical Support Center: Minimizing Batch-to-Batch Variability in Sadopeptin B Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and minimizing batch-to-batch variability during the production of Sadopeptins B.
Troubleshooting Guides
This section provides solutions to common problems encountered during Sadopeptin B fermentation, focusing on maintaining consistency and yield.
Issue 1: Low Sadopeptin B Titer Despite Good Biomass Growth
Question: My Streptomyces culture shows robust growth, but the final yield of Sadopeptin B is consistently low or varies significantly between batches. What are the potential causes and how can I troubleshoot this?
Answer:
Low productivity despite high cell density is a common issue in secondary metabolite production. The transition from primary (growth) to secondary (production) metabolism is influenced by several factors.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Fermentation Parameters: The production of secondary metabolites like Sadopeptin B is highly sensitive to environmental conditions.[1][2][3] Even slight deviations can lead to significant variability.
-
pH: The optimal pH for secondary metabolite production in Streptomyces is typically near neutral to slightly alkaline.[1][4] For Streptomyces yanglinensis, an optimal pH of 6.5 was found for producing antifungal substances.[1][2] It is crucial to monitor and maintain a stable pH throughout the fermentation.
-
Temperature: Most Streptomyces species have an optimal production temperature between 25°C and 30°C.[3][5] Temperatures outside this range can stress the cells and reduce yield.
-
Aeration and Agitation: Adequate dissolved oxygen (DO) is critical for aerobic processes like Sadopeptin B synthesis.[1][2] A minimum DO concentration of around 20% saturation is often required.[1][2] Agitation ensures proper mixing and oxygen transfer, but excessive shear stress can damage the mycelia.
-
-
Nutrient Limitation or Repression: The composition of the culture medium is a critical factor.
-
Carbon Source: The type and concentration of the carbon source can significantly impact yield. While glucose is a common carbon source, high concentrations can sometimes repress secondary metabolite production.[6] Starch has been shown to be a more efficient carbon source for some Streptomyces species.[1][2]
-
Nitrogen Source: Complex nitrogen sources like yeast extract and peptone are often beneficial for secondary metabolite production.[4] The carbon-to-nitrogen ratio is a key parameter to optimize.
-
Phosphate (B84403) Levels: High phosphate concentrations can inhibit the biosynthesis of some secondary metabolites in Streptomyces.
-
-
Genetic Instability of the Producer Strain: Streptomyces are known for their genetic instability, which can lead to a decline in productivity over successive generations. It is advisable to use fresh cultures from a well-maintained cell bank for each fermentation.
Experimental Protocol: One-Factor-at-a-Time (OFAT) Optimization
To identify the optimal fermentation parameters for your specific Streptomyces strain, a systematic approach like the One-Factor-at-a-Time (OFAT) method can be employed.
-
Baseline Culture: Start with your standard fermentation protocol as a baseline.
-
Vary a Single Parameter: In a series of parallel fermentations, vary a single parameter (e.g., pH) across a defined range while keeping all other parameters constant.
-
Analyze Sadopeptin B Titer: At the end of the fermentation, quantify the Sadopeptin B concentration in each culture using a validated analytical method like HPLC-MS.
-
Identify Optimum: The condition that results in the highest Sadopeptin B yield is considered the optimum for that parameter.
-
Iterate: Repeat this process for other key parameters such as temperature, agitation speed, and different carbon and nitrogen sources.
Issue 2: Inconsistent Sadopeptin B Purity and Profile
Question: The purity of my Sadopeptin B extract varies from batch to batch, and sometimes I observe different ratios of Sadopeptin A to Sadopeptin B. What could be causing this?
Answer:
Variations in the purity and the ratio of related compounds can stem from both the fermentation process and the downstream extraction and purification steps. Sadopeptins A and B are closely related cyclic heptapeptides, with Sadopeptin B being a sulfoxide (B87167) variant of Sadopeptin A.
Potential Causes & Troubleshooting Steps:
-
Precursor Availability: Sadopeptins are non-ribosomally synthesized peptides (NRPs). The availability of the constituent amino acid precursors in the medium can influence the final product profile. Ensure that the medium is not depleted of any essential precursors during the production phase.
-
Oxidative Stress: The conversion of Sadopeptin A to Sadopeptin B involves the oxidation of a methionine residue. Variations in dissolved oxygen levels and the overall redox environment in the fermenter can influence the efficiency of this conversion, leading to inconsistent ratios of the two compounds.
-
Extraction and Purification Inconsistencies: The methods used for extraction and purification can also introduce variability. Ensure that protocols for solvent extraction, chromatography, and other purification steps are standardized and followed precisely for each batch.
-
Analytical Method Variability: Ensure your analytical method (e.g., HPLC-MS) is robust and validated for the quantification of both Sadopeptin A and B. Variations in sample preparation or instrument performance can lead to apparent changes in the product profile.
Frequently Asked Questions (FAQs)
Q1: What are typical starting fermentation conditions for Streptomyces species?
A1: While optimal conditions are strain-specific, a good starting point for many Streptomyces species is a temperature of 28-30°C, an initial pH of 7.0-8.0, and incubation on a rotary shaker at 150-200 rpm.[4] Fermentation duration can range from 7 to 14 days.
Q2: How can I quantify the concentration of Sadopeptin B in my fermentation broth?
A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and specific method for quantifying Sadopeptin B.[7] A simple liquid-liquid extraction with a solvent like butanol can be used to extract the peptide from the fermentation broth prior to analysis.[7]
Q3: What is the proposed biosynthetic pathway for Sadopeptins?
A3: Sadopeptins are synthesized by a nonribosomal peptide synthetase (NRPS) machinery. The biosynthesis involves the sequential addition of amino acid precursors, which are activated and tethered to the enzyme complex before being cyclized to form the final peptide.
Data Presentation
Table 1: Influence of Fermentation Parameters on Secondary Metabolite Production in Streptomyces spp.
| Parameter | Range Tested | Optimal Value for Production | Reference Species |
| pH | 5.0 - 9.0 | 6.5 - 8.0 | S. yanglinensis, S. sp. RUPA-08PR |
| Temperature (°C) | 25 - 45 | 28 - 39 | S. yanglinensis, S. sp. RUPA-08PR |
| Agitation (rpm) | 150 - 250 | 200 | S. yanglinensis |
| Aeration (vvm) | 0.5 - 1.0 | 0.75 | S. yanglinensis |
Note: These values are indicative and should be optimized for the specific Sadopeptin B-producing strain.
Experimental Protocols
Protocol 1: Quantification of Sadopeptin B using HPLC-MS
-
Sample Preparation:
-
Centrifuge 10 mL of fermentation broth to separate the mycelium from the supernatant.
-
To 5 mL of the supernatant, add an equal volume of n-butanol and vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases and collect the upper butanol layer.
-
Evaporate the butanol to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 10% to 90% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor for the specific m/z values of Sadopeptin A and B.
-
-
Quantification:
-
Generate a standard curve using purified Sadopeptin B of known concentrations.
-
Calculate the concentration of Sadopeptin B in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low Sadopeptin B yield.
Caption: Key factors affecting Sadopeptin B production.
References
- 1. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Sadopeptins B proteasome assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sadopeptin B in proteasome activity assays. Inconsistent results can arise from a variety of factors, from reagent handling to experimental design. This guide is intended to help you identify and resolve common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Sadopeptin B and how does it inhibit the proteasome?
Sadopeptin B is a cyclic heptapeptide (B1575542) that has been shown to inhibit the activity of the proteasome. The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, and its inhibition can have significant effects on cellular processes such as cell cycle progression and apoptosis.[1][2] Sadopeptins A and B have demonstrated inhibitory effects on the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in both purified human proteasome assays and in A549 human lung adenocarcinoma cell lysates.[3]
Q2: I am not seeing any inhibition of proteasome activity with Sadopeptin B. What are the possible causes?
There are several potential reasons for a lack of proteasome inhibition:
-
Incorrect Concentration: The concentration of Sadopeptin B may be too low to elicit an inhibitory effect. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Inactive Compound: Improper storage or handling may have led to the degradation of Sadopeptin B. Ensure that the compound is stored according to the manufacturer's instructions.
-
Cell Line Resistance: Certain cell lines may be less sensitive to proteasome inhibitors.
-
Experimental Error: Issues with assay setup, such as inaccurate pipetting or incorrect reagent preparation, can lead to erroneous results.
Q3: The results of my Sadopeptin B proteasome assays are inconsistent between experiments. What could be causing this variability?
Inconsistent results are a common challenge in proteasome assays and can be attributed to several factors:
-
Reagent Variability: Ensure that all reagents, including buffers, substrates, and Sadopeptin B, are from the same lot or have been validated to perform consistently. Avoid repeated freeze-thaw cycles of reagents.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact proteasome activity and the cellular response to inhibitors. Maintain consistent cell culture practices.
-
Incubation Times: The duration of cell treatment with Sadopeptin B and the timing of the assay itself are critical parameters. Adhere strictly to the optimized incubation times for your experimental setup.
-
Microplate Selection: The type of microplate used for fluorescent or luminescent assays can significantly affect the results due to differences in protein and substrate binding properties.[4] Use the same type of microplate for all experiments to ensure consistency.
-
Instrument Settings: Ensure that the settings on your plate reader (e.g., gain, excitation/emission wavelengths) are consistent between runs.
Q4: I am observing high background signal in my fluorometric proteasome assay. How can I reduce it?
High background fluorescence can mask the true signal from proteasome activity. Here are some ways to address this:
-
Use a Specific Proteasome Inhibitor as a Control: To determine the proportion of the signal that is specific to proteasome activity, include a control treated with a known, potent proteasome inhibitor like MG-132. The signal remaining after treatment with the specific inhibitor represents non-proteasomal background.
-
Optimize Substrate Concentration: While a high substrate concentration is often used to ensure enzyme saturation, excessively high concentrations can lead to increased background.[4] Titrate the substrate to find the optimal concentration that provides a good signal-to-background ratio.
-
Check for Contamination: Autofluorescent compounds in your sample or reagents, or microbial contamination in your cell cultures, can contribute to high background.
-
Use High-Quality Black Microplates: Black microplates with opaque wells are designed to minimize crosstalk between wells and reduce background fluorescence.[4]
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot common problems encountered during Sadopeptin B proteasome assays.
Problem 1: Low or No Proteasome Inhibition
| Possible Cause | Recommended Solution |
| Sub-optimal Sadopeptin B Concentration | Perform a dose-response curve to determine the IC50 value of Sadopeptin B for your specific cell line and assay conditions. |
| Sadopeptin B Inactivity | Ensure proper storage and handling of Sadopeptin B. If possible, test the activity of a fresh stock of the compound. |
| Insufficient Incubation Time | Optimize the incubation time of Sadopeptin B with your cells or purified proteasome. A time-course experiment can help determine the optimal duration for inhibition. |
| Cell Permeability Issues (for cell-based assays) | For cell-based assays, ensure that Sadopeptin B is able to effectively penetrate the cell membrane. If permeability is a concern, consider using a lysis-based assay with purified proteasomes. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in proteasome activity. This may involve optimizing the concentrations of the proteasome and the fluorogenic/luminogenic substrate. |
Problem 2: High Variability Between Replicates or Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. Consider using a multi-channel pipette for adding reagents to multiple wells simultaneously. |
| Edge Effects in Microplates | To avoid "edge effects" where wells on the perimeter of the plate evaporate more quickly, fill the outer wells with a buffer or sterile water and do not use them for experimental samples. |
| Inconsistent Cell Seeding | Ensure a uniform cell monolayer by properly resuspending cells before plating and using appropriate seeding densities. |
| Fluctuations in Temperature | Perform all incubations in a temperature-controlled environment to minimize variability in enzyme kinetics. |
| Reagent Instability | Prepare fresh reagents for each experiment whenever possible. Avoid repeated freeze-thaw cycles of stock solutions. |
Problem 3: High Background Signal
| Possible Cause | Recommended Solution |
| Autofluorescence of Compounds or Media | Run a blank control containing all assay components except the proteasome source to measure background fluorescence. Subtract this value from all experimental readings. |
| Non-specific Substrate Cleavage | Include a control with a potent and specific proteasome inhibitor (e.g., MG-132) to determine the level of substrate cleavage by other cellular proteases. |
| Sub-optimal Substrate | Ensure the fluorogenic substrate is specific for the proteasome activity you are measuring. Consider testing different substrates. |
| Incorrect Filter Sets in Plate Reader | Verify that the excitation and emission wavelengths used in the plate reader are appropriate for the fluorophore being used (e.g., AMC). |
Experimental Protocols
Protocol 1: Cell-Based Proteasome Chymotrypsin-Like Activity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Treatment with Sadopeptin B: The following day, treat the cells with various concentrations of Sadopeptin B. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., 10 µM MG-132). Incubate for the desired time (e.g., 6 hours).[3]
-
Cell Lysis and Assay:
-
Remove the culture medium and wash the cells once with cold PBS.
-
Add a lysis buffer compatible with proteasome activity assays.
-
Incubate on ice for 10-15 minutes.
-
Add the proteasome assay buffer containing the fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC) to each well.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm in a kinetic mode for 30-60 minutes at 37°C.[5]
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Normalize the activity in Sadopeptin B-treated wells to the vehicle control.
Protocol 2: In Vitro Proteasome Activity Assay with Purified Proteasomes
-
Assay Preparation: In a 96-well black plate, prepare the reaction mixture containing purified human 20S proteasome in proteasome assay buffer.
-
Inhibitor Incubation: Add Sadopeptin B at various concentrations to the wells. Include a vehicle control and a positive control inhibitor (e.g., MG-132). Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to initiate the reaction.[3]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis: Determine the rate of reaction and calculate the percent inhibition relative to the vehicle control.
Data Presentation
Table 1: Sadopeptin B Inhibition of Proteasome Activity in A549 Cells
| Proteasome Activity | Sadopeptin B Concentration (µM) | % Inhibition (Relative to Control) |
| Chymotrypsin-like | 25 | Significant Reduction[3] |
| 50 | Significant Reduction[3] | |
| Trypsin-like | 25 | Significant Reduction[3] |
| 50 | Significant Reduction[3] | |
| Caspase-like | 25 | Significant Reduction[3] |
| 50 | Significant Reduction[3] |
Note: The original study demonstrated significant reduction in activity but did not provide specific percentage inhibition values in the main text.[3] It is recommended that researchers generate their own dose-response curves to determine precise IC50 values.
Table 2: Comparison of Common Proteasome Inhibitors
| Inhibitor | Class | Target Subunit(s) | Reversibility | Typical Concentration |
| Sadopeptin B | Cyclic Heptapeptide | β1, β2, β5[3] | Not Reported | 25-100 µM[3] |
| MG-132 | Peptide Aldehyde | β5 > β1, β2 | Reversible | 0.5-10 µM |
| Bortezomib | Peptide Boronate | β5, β1 | Slowly Reversible | 10-100 nM |
| Carfilzomib | Epoxyketone | β5 | Irreversible | 10-100 nM |
Visualizations
Caption: General experimental workflow for assessing proteasome inhibition by Sadopeptin B.
References
Optimizing incubation times for Sadopeptins B cell-based assays.
Sadopeptin B Cell Assay Technical Support Center
This technical support guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing incubation times in B cell-based assays using Sadopeptins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sadopeptin in B cells?
A1: Sadopeptins are a novel class of cyclic heptapeptides that have been shown to exhibit proteasome inhibitory activity.[1] In the context of B cells, Sadopeptin is hypothesized to modulate B cell activation and proliferation pathways by interfering with protein turnover required for cell cycle progression and cytokine signaling.
Q2: What is a typical starting incubation time for a Sadopeptin B cell proliferation assay?
A2: The optimal incubation time is highly dependent on the specific cell type and the biological process being investigated.[2] For assays measuring effects on cell proliferation, longer incubation times of 24 to 72 hours are generally required.[2] A good starting point for a B cell proliferation assay is 48 hours, followed by optimization.
Q3: How do I determine the optimal concentration of Sadopeptin to use?
A3: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific B cell line. A broad range, for example, from 0.1 µM to 100 µM, should be tested initially to identify an effective concentration range for more detailed follow-up experiments.[2]
Q4: Can serum in the culture medium affect the assay?
A4: Yes, serum contains various components, including proteases that can degrade peptides over time.[2] If assay results are inconsistent or the observed effect is lower than expected, consider if the peptide is degrading during a long incubation period.[2] For certain adhesion assays, serum-free media is recommended to avoid competition from extracellular matrix proteins.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | 1. Inadequate washing steps.[4]2. Nonspecific binding of reagents.[4]3. Excessively long incubation time leading to cellular stress.[5] | 1. Ensure all washing steps are performed carefully as per the protocol.2. Use a blocking buffer (e.g., 1% BSA) to minimize nonspecific binding.[3]3. Perform a time-course experiment to find a shorter incubation time that maintains a good signal-to-noise ratio.[5] |
| Low Signal or No Effect | 1. Insufficient incubation time for the biological effect to manifest.[5]2. Sadopeptin concentration is too low.3. Poor cell health or viability.[3][4]4. Peptide degradation during incubation.[2] | 1. Increase the incubation time. A time-course experiment is the best way to determine the optimal duration.[2][3]2. Perform a dose-response experiment with a higher concentration range.3. Check cell viability before and during the experiment using a method like Trypan Blue exclusion.4. Prepare fresh Sadopeptin dilutions for each experiment and consider using serum-free or low-serum medium if degradation is suspected. |
| Inconsistent Results Between Replicates | 1. Variability in cell seeding density.2. Inconsistent incubation times between wells or plates.[5]3. Improper mixing of reagents. | 1. Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells per well.2. Be precise with the timing of reagent addition and incubation steps, especially for kinetic assays.3. Gently mix plates on an orbital shaker after adding reagents to ensure even distribution. |
| High Well-to-Well Variability | 1. "Edge effect" in microplates, where outer wells behave differently.2. Contamination of the cell culture.[4] | 1. Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.2. Regularly check cell cultures for any signs of bacterial or fungal contamination. |
Experimental Protocols & Data
Protocol 1: Time-Course Experiment for Sadopeptin B Cell Viability Assay
This protocol aims to determine the optimal incubation time for observing the effects of Sadopeptin on B cell viability using a resazurin-based assay.
Methodology:
-
Cell Seeding: Seed B cells (e.g., Ramos cells) into a 96-well opaque-walled plate at a density of 2 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.
-
Cell Treatment: Prepare a 2X working concentration of Sadopeptin (e.g., 20 µM) in the culture medium. Add 100 µL of the Sadopeptin solution or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for different time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Viability Assessment: At each time point, add 20 µL of resazurin (B115843) solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.[6]
-
Data Acquisition: Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.
Hypothetical Results:
| Incubation Time (Hours) | Vehicle Control (RFU) | Sadopeptin (10 µM) (RFU) | % Viability |
| 6 | 15020 | 14890 | 99.1% |
| 12 | 18540 | 17980 | 97.0% |
| 24 | 25600 | 21500 | 84.0% |
| 48 | 32150 | 17680 | 55.0% |
| 72 | 34500 | 11380 | 33.0% |
RFU = Relative Fluorescence Units
Protocol 2: Dose-Response Experiment
This protocol determines the IC₅₀ value of Sadopeptin after establishing an optimal incubation time (e.g., 48 hours).
Methodology:
-
Cell Seeding: Seed B cells as described in Protocol 1.
-
Peptide Preparation: Perform serial dilutions of Sadopeptin in culture medium to prepare 2X final concentrations ranging from 0.2 µM to 200 µM.
-
Cell Treatment: Add 100 µL of the various Sadopeptin dilutions or vehicle control to the wells.
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 48 hours) at 37°C and 5% CO₂.
-
Viability Assessment & Data Acquisition: Follow steps 4-6 from Protocol 1.
Hypothetical Results (48-hour incubation):
| Sadopeptin Conc. (µM) | Average RFU | % Viability |
| 0 (Vehicle) | 32200 | 100% |
| 0.1 | 31500 | 97.8% |
| 1 | 28900 | 89.7% |
| 5 | 22540 | 70.0% |
| 10 | 17710 | 55.0% |
| 50 | 9660 | 30.0% |
| 100 | 7080 | 22.0% |
Visual Guides
Caption: Hypothetical inhibition of the NF-κB pathway by Sadopeptin via proteasome inhibition in B cells.
References
Strategies to reduce degradation of Sadopeptins B during storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the degradation of Sadopeptin B during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is Sadopeptin B and what are its key structural features relevant to stability?
Sadopeptin B is a recently discovered cyclic heptapeptide (B1575542) isolated from a Streptomyces species.[1][2][3] Its cyclic nature generally confers greater resistance to enzymatic degradation compared to linear peptides.[4][5][6] However, a key structural feature of Sadopeptin B is the presence of a methionine sulfoxide (B87167) [Met(O)] residue.[2][3][7] This residue is a potential site for chemical degradation, particularly reduction, and the presence of a sulfur atom also introduces the possibility of further oxidation.
Q2: What are the primary expected degradation pathways for Sadopeptin B during storage?
While specific degradation studies on Sadopeptin B are not yet available in the literature, based on its structure and general peptide chemistry, the following degradation pathways are most likely:
-
Oxidation/Reduction of Methionine Sulfoxide: The Met(O) residue can be reduced back to methionine or potentially be involved in other redox reactions. The sulfur atom in the methionine residue is susceptible to oxidation.
-
Hydrolysis: Like all peptides, Sadopeptin B can undergo hydrolysis of its amide bonds, especially at non-neutral pH and elevated temperatures. This would lead to the linearization of the cyclic peptide and subsequent fragmentation.[8][9]
-
Deamidation and Isomerization: If Sadopeptin B contains asparagine (Asn) or glutamine (Gln) residues, deamidation can occur, particularly at neutral to alkaline pH. Aspartic acid (Asp) residues can undergo isomerization to isoaspartate.[9]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of certain amino acid residues.
Q3: What are the general best practices for storing Sadopeptin B to minimize degradation?
To maintain the integrity of Sadopeptin B, it is recommended to store it in a lyophilized form at -20°C or -80°C. Once in solution, it should be stored in frozen aliquots to avoid repeated freeze-thaw cycles. Solutions should ideally be kept at a pH where the peptide is most stable, which for many cyclic peptides is in the slightly acidic range (around pH 4-5). It is also advisable to minimize exposure of both the lyophilized powder and solutions to atmospheric oxygen and light.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity after storage. | Degradation of the peptide due to improper storage conditions (e.g., high temperature, inappropriate pH, exposure to light or oxygen). | Store lyophilized Sadopeptin B at -20°C or below. For solutions, use a validated stabilizing buffer (see Q4), store in aliquots at -80°C, and protect from light. |
| Appearance of new peaks in HPLC analysis. | Chemical degradation of Sadopeptin B, leading to the formation of degradation products (e.g., oxidized or hydrolyzed forms). | Analyze the degradation products by mass spectrometry to identify the modification. Optimize storage conditions (pH, temperature, excipients) to minimize the formation of these specific products. |
| Precipitation or aggregation of the peptide solution. | Physical instability, possibly due to hydrophobic interactions or conformational changes, which can be exacerbated by freeze-thaw cycles or inappropriate buffer conditions. | Use a formulation with excipients that are known to reduce aggregation, such as non-ionic surfactants (e.g., Polysorbate 80) or certain sugars (e.g., sucrose (B13894), trehalose). Avoid repeated freeze-thaw cycles. |
Strategies to Enhance Stability
Q4: What excipients can be used to stabilize Sadopeptin B in solution?
The choice of excipients is critical for stabilizing peptide formulations.[11] For Sadopeptin B, the following excipients could be considered:
-
Buffers: To maintain an optimal pH. Citrate and acetate (B1210297) buffers are commonly used for pH ranges of 3-6.
-
Antioxidants: To prevent oxidation of the methionine residue. Methionine itself, or other antioxidants like ascorbic acid, can be included in the formulation.
-
Bulking Agents/Lyoprotectants: For lyophilized formulations, sugars like sucrose or trehalose (B1683222) can help maintain the peptide's structure during freeze-drying and storage.
-
Surfactants: Non-ionic surfactants such as Polysorbate 20 or 80 can prevent surface adsorption and aggregation.[11]
Table 1: Common Excipients for Peptide Stabilization
| Excipient Category | Examples | Function |
| Buffers | Acetate, Citrate, Phosphate | Maintain optimal pH |
| Antioxidants | Methionine, Ascorbic Acid | Prevent oxidation |
| Cryo/Lyoprotectants | Sucrose, Trehalose, Mannitol | Stabilize during freezing and drying |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation and adsorption |
| Tonicity Modifiers | Sodium Chloride, Mannitol | Adjust solution tonicity for parenteral administration |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the intact Sadopeptin B from its potential degradation products.
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength determined by the peptide's UV spectrum (likely around 214 nm and 280 nm).
-
Forced Degradation Studies: To validate the method's stability-indicating nature, subject Sadopeptin B to forced degradation conditions (acid, base, oxidation, heat, light). The method should be able to resolve the degradation peaks from the main peak.
Protocol 2: Characterization of Degradation Products by Mass Spectrometry
-
Collect the fractions corresponding to the degradation peaks from the HPLC.
-
Analyze the fractions using high-resolution mass spectrometry (e.g., LC-MS/MS) to determine the mass of the degradation products.
-
Compare the mass of the degradation products to the parent peptide to identify the chemical modification (e.g., a +16 Da shift may indicate oxidation).
-
Use tandem MS (MS/MS) to fragment the degradation products and pinpoint the site of modification on the peptide sequence.
Visualizations
Caption: Potential degradation pathways of Sadopeptin B.
Caption: Experimental workflow for a Sadopeptin B stability study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sadopeptins A and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sadopeptins A and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp. | Semantic Scholar [semanticscholar.org]
- 4. dovepress.com [dovepress.com]
- 5. Stabilized cyclic peptides as modulators of protein–protein interactions: promising strategies and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of degradation of a cyclic hexapeptide (somatostatin analogue) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. jpt.com [jpt.com]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Proteasome Inhibitory Efficacy of Sadopeptin A and Sadopeptin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of Sadopeptin A and Sadopeptin B, two novel cyclic heptapeptides that have demonstrated significant proteasome-inhibitory activity.[1] The data presented herein is derived from in vitro and cell-based assays, offering a quantitative and qualitative assessment of their potential as therapeutic agents.
Introduction to Sadopeptins
Sadopeptins A and B are natural products isolated from a Streptomyces species.[1] Structurally, they are cyclic heptapeptides containing a methionine sulfoxide (B87167) and a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[1] Their primary mechanism of action is the inhibition of the proteasome, a key cellular complex responsible for protein degradation.[1][2] By disrupting proteasome function, sadopeptins can induce cellular apoptosis, making them promising candidates for anti-cancer drug development.
Comparative Efficacy: In Vitro and Cellular Assays
Experimental data consistently indicates that Sadopeptin A is a more potent proteasome inhibitor than Sadopeptin B.[2] This difference in potency is likely attributable to structural variations between the two molecules.[2]
Quantitative Data Summary
The following tables summarize the key experimental findings comparing the efficacy of Sadopeptin A and Sadopeptin B.
| Table 1: Inhibition of Purified Human Proteasome Activity | ||
| Proteasome Activity | Compound | % Inhibition (at 100 µM) |
| Chymotrypsin-like | Sadopeptin A | ~75% |
| Sadopeptin B | ~50% | |
| Trypsin-like | Sadopeptin A | ~60% |
| Sadopeptin B | ~30% |
Data derived from in vitro assays using purified human proteasomes and fluorogenic substrates.
| Table 2: Inhibition of Proteasome Activity in A549 Human Lung Adenocarcinoma Cells | |||
| Proteasome Activity | Compound | Concentration | % Inhibition |
| Chymotrypsin-like | Sadopeptin A | 50 µM | ~70% |
| Sadopeptin B | 50 µM | ~40% | |
| Trypsin-like | Sadopeptin A | 50 µM | ~50% |
| Sadopeptin B | 50 µM | ~25% | |
| Caspase-like | Sadopeptin A | 50 µM | ~40% |
| Sadopeptin B | 50 µM | ~20% |
Data from assays using whole-cell lysates from A549 cells treated with sadopeptins for 6 hours.[2]
| Table 3: Cytotoxicity in A549 Cells | |
| Compound | Effect on Viability |
| Sadopeptin A | Toxicity detectable at >200 µM |
| Sadopeptin B | Toxicity detectable at >200 µM |
Cell viability was assessed after 9 hours of treatment.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Proteasome Activity Assay (In Vitro)
This protocol outlines the procedure for measuring the chymotrypsin-like and trypsin-like activities of purified human proteasomes in the presence of sadopeptins.
-
Reagents:
-
Purified human 20S proteasome
-
Sadopeptin A and Sadopeptin B (dissolved in DMSO)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Proteasome inhibitor (e.g., MG132) for control
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified human proteasome (e.g., 5 nM final concentration).
-
Add Sadopeptin A or Sadopeptin B to the desired final concentration (e.g., 50 µM or 100 µM). A DMSO control should also be prepared.
-
For a positive control for inhibition, add a known proteasome inhibitor like MG132 (e.g., 10 µM final concentration).
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 25 µM final concentration).
-
Monitor the increase in fluorescence over time (e.g., for 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC).
-
Calculate the rate of substrate hydrolysis. The percentage of inhibition is determined by comparing the rates in the presence of sadopeptins to the DMSO control.
-
Cellular Proteasome Activity Assay
This protocol describes the measurement of proteasome activities in whole-cell lysates.
-
Cell Culture and Treatment:
-
Culture A549 cells in appropriate media until they reach a suitable confluency.
-
Treat the cells with varying concentrations of Sadopeptin A or Sadopeptin B (e.g., 25 µM, 50 µM) for a specified duration (e.g., 6 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors, excluding proteasome inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Proteasome Activity Measurement:
-
In a microplate, add a standardized amount of protein lysate to each well.
-
Add the specific fluorogenic substrates for chymotrypsin-like (Suc-LLVY-AMC), trypsin-like (Boc-LRR-AMC), and caspase-like (Z-LLE-AMC) activities.
-
Monitor the fluorescence kinetics as described in the in vitro assay protocol.
-
Calculate and compare the proteasome activities in treated versus untreated cell lysates.
-
Visualizations
Signaling Pathway
Caption: General signaling pathway of proteasome inhibition by Sadopeptins.
Experimental Workflow
Caption: Workflow for in vitro and cellular proteasome activity assays.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for Sadopeptins A and B.
References
Validating the Target Engagement of Sadopeptin B in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to validate the cellular target engagement of Sadopeptin B, a novel proteasome inhibitor. The performance of Sadopeptin B is compared with established proteasome inhibitors: Bortezomib, Carfilzomib, and Ixazomib (B1672701). Detailed experimental protocols and supporting data are provided to aid in the design and interpretation of target validation studies.
Executive Summary
Sadopeptins are cyclic heptapeptides that have been identified as inhibitors of the proteasome, a key cellular machinery for protein degradation.[1][2][3] Validating the direct interaction of Sadopeptin B with its intended target, the proteasome, within a cellular context is crucial for its development as a potential therapeutic agent. This guide outlines and compares several orthogonal methods to confirm and quantify the target engagement of Sadopeptin B in cells.
Comparative Analysis of Proteasome Inhibitors
The efficacy of Sadopeptin B is benchmarked against three clinically approved proteasome inhibitors. The following tables summarize their key performance indicators.
Table 1: In Vitro Proteasome Inhibition
| Compound | Target Subunit(s) | Chymotrypsin-like (β5/LMP7) IC50 | Caspase-like (β1/LMP2) IC50 | Trypsin-like (β2/MECL1) IC50 | Reversibility |
| Sadopeptin B | β5, β2 | ~50-100 µM[4] | >100 µM[4] | ~50-100 µM[4] | Not Reported |
| Bortezomib | β5, β1 > β2 | 2.4 - 3.4 nM[5] | 31 nM[6][7] | 3500 nM[6][7] | Reversible[8] |
| Carfilzomib | β5/LMP7 | 5.2 - 21.8 nM[9][10] | 618 nM[9] | 379 nM[9] | Irreversible[10] |
| Ixazomib | β5 > β1 > β2 | 3.4 nM[6][7][11] | 31 nM[6][7] | 3500 nM[6][7] | Reversible[12] |
Table 2: Cellular Activity of Proteasome Inhibitors
| Compound | Cell Line | Cell Viability IC50 | Notes |
| Sadopeptin B | A549 | >200 µM[4] | Human lung adenocarcinoma |
| Bortezomib | RPMI 8226 | 3 - 20 nM[8] | Multiple Myeloma |
| U-266 | 7.1 nM[13] | Multiple Myeloma | |
| Mouse Myeloma | 22 - 32 nM[14] | Murine Myeloma | |
| MM.1S | 4 nM[15] | Multiple Myeloma | |
| Carfilzomib | ANBL-6, RPMI 8226 | <5 nM (24h)[16] | Multiple Myeloma |
| MOLP-8 | 12.20 µM (48h)[17][18] | Multiple Myeloma | |
| RPMI-8226 | 10.73 µM (48h)[17][18] | Multiple Myeloma | |
| NCI-H929 | 26.15 µM (48h)[17][18] | Multiple Myeloma | |
| OPM-2 | 15.97 µM (48h)[17][18] | Multiple Myeloma | |
| Ixazomib | Jurkat | 38 nM (72h)[19] | T-cell Lymphoma |
| L540 | 25 nM (72h)[19] | Hodgkin Lymphoma | |
| KMS-20 | Not Reported[20] | Multiple Myeloma | |
| KMS-26 | Not Reported[20] | Multiple Myeloma | |
| KMS-28BM | Not Reported[20] | Multiple Myeloma |
Experimental Protocols for Target Engagement Validation
Several robust methods can be employed to validate the interaction of Sadopeptin B with the proteasome in a cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.[21][22][23][24]
Protocol:
-
Cell Culture and Treatment: Plate cells of interest (e.g., A549 or a multiple myeloma cell line) and grow to 70-80% confluency. Treat cells with various concentrations of Sadopeptin B, a known proteasome inhibitor (e.g., Bortezomib) as a positive control, and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Harvest cells and resuspend in PBS supplemented with protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble target protein (e.g., PSMB5) at each temperature point by Western blotting or ELISA.
-
Data Analysis: Generate a melting curve by plotting the normalized amount of soluble target protein as a function of temperature. A shift in the melting curve for Sadopeptin B-treated cells compared to the vehicle control indicates target engagement. An isothermal dose-response curve can also be generated by treating cells with a range of Sadopeptin B concentrations at a fixed temperature.[21]
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the direct assessment of enzyme activity in complex biological samples.
Protocol:
-
Cell Treatment: Treat cultured cells with Sadopeptin B, a positive control inhibitor, or vehicle for a specified time.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer to prepare a proteome lysate.
-
Probe Labeling: Incubate the cell lysates with a proteasome-specific activity-based probe (e.g., a fluorescently tagged or biotinylated probe that targets the active sites of proteasome subunits).
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled proteasome subunits using fluorescence scanning. A decrease in fluorescence intensity in the Sadopeptin B-treated sample compared to the vehicle control indicates inhibition of probe binding and thus target engagement.
-
Mass Spectrometry-based: For biotinylated probes, enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and identification and quantification of the active-site peptides by LC-MS/MS. A reduction in the abundance of these peptides in the Sadopeptin B-treated sample confirms target engagement.
-
Downstream Target Effect Validation: Ubiquitinated Protein Accumulation
Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins within the cell. This downstream effect serves as a reliable cellular marker of proteasome inhibition.
Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of Sadopeptin B, a positive control inhibitor, and a vehicle control for a defined period (e.g., 4-24 hours).
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for ubiquitin.
-
Analysis: An increase in the high molecular weight smear of polyubiquitinated proteins in Sadopeptin B-treated cells compared to the vehicle control confirms functional inhibition of the proteasome.
Visualizing Cellular Pathways and Workflows
Proteasome Inhibition-Induced Apoptosis
Proteasome inhibitors trigger programmed cell death (apoptosis) through various interconnected signaling pathways.[25][26][27][28][29]
Caption: Signaling pathway of apoptosis induced by proteasome inhibition.
Experimental Workflow for CETSA
The following diagram illustrates the key steps in a Cellular Thermal Shift Assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow for ABPP
This diagram outlines the general workflow for Activity-Based Protein Profiling.
References
- 1. Sadopeptins A and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sadopeptins A and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp. | Semantic Scholar [semanticscholar.org]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carfilzomib | Proteasome | Tocris Bioscience [tocris.com]
- 11. The potential of ixazomib, a second-generation proteasome inhibitor, in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The investigational proteasome inhibitor ixazomib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 14. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Proteasomal Inhibition by Ixazomib Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Frontiers | Current Advances in CETSA [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. Proteasome inhibition induces both pro- and anti-cell death pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | The Ubiquitin-Proteasome System in Apoptosis and Apoptotic Cell Clearance [frontiersin.org]
Sadopeptin B: A Potent Proteasome Inhibitor with a Focused Target Profile
For Researchers, Scientists, and Drug Development Professionals
Sadopeptin B, a cyclic heptapeptide (B1575542) isolated from Streptomyces sp., has emerged as a potent inhibitor of the proteasome, a critical cellular machinery for protein degradation. This guide provides a comparative analysis of Sadopeptin B's activity against different proteolytic activities within the proteasome, based on available experimental data. Currently, comprehensive data on the cross-reactivity of Sadopeptin B with other classes of proteases, such as serine proteases, cysteine proteases, aspartyl proteases, and metalloproteases, is not publicly available.
Inhibitory Activity of Sadopeptin B
Sadopeptin B has been demonstrated to significantly inhibit the chymotrypsin-like and trypsin-like activities of the human proteasome.[1] The inhibitory effect is dose-dependent, and it is noteworthy that its structural analog, Sadopeptin A, generally exhibits higher potency.[1]
Comparative Inhibitory Activity
The following table summarizes the known inhibitory activities of Sadopeptin B. It is important to note the absence of data for other protease classes.
| Protease Target | Specific Activity | Sadopeptin B Concentration | % Inhibition | Reference |
| Human Proteasome | Chymotrypsin-like | 50 µM | ~60% | [1] |
| Human Proteasome | Chymotrypsin-like | 100 µM | ~75% | [1] |
| Human Proteasome | Trypsin-like | 50 µM | ~40% | [1] |
| Human Proteasome | Trypsin-like | 100 µM | ~55% | [1] |
| Other Serine Proteases | e.g., Thrombin, Trypsin, Elastase | Not Available | Not Available | |
| Cysteine Proteases | e.g., Caspases, Cathepsins | Not Available | Not Available | |
| Aspartyl Proteases | e.g., Pepsin, Renin | Not Available | Not Available | |
| Metalloproteases | e.g., MMPs, ADAMs | Not Available | Not Available |
Experimental Protocols
Assessment of Proteasome Inhibition
A detailed methodology for evaluating the inhibitory effect of Sadopeptin B on the proteolytic activities of the human proteasome is provided below.[1]
1. Materials:
- Purified human proteasome (5 nM)
- Sadopeptin B (dissolved in an appropriate solvent, e.g., DMSO)
- Fluorogenic substrates:
- Suc-LLVY-AMC (for chymotrypsin-like activity)
- Boc-LRR-AMC (for trypsin-like activity)
- Proteasome inhibitor (positive control, e.g., MG132 at 10 µM)
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
- 96-well black microplates
- Fluorescence microplate reader
2. Experimental Procedure:
- Prepare a reaction mixture in the wells of a 96-well black microplate containing the assay buffer and purified human proteasome (5 nM).
- Add varying concentrations of Sadopeptin B (e.g., 50 µM and 100 µM) to the wells. Include a vehicle control (solvent only) and a positive control (MG132).
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
- Initiate the reaction by adding the fluorogenic substrate (25 µM final concentration). Use Suc-LLVY-AMC for chymotrypsin-like activity and Boc-LRR-AMC for trypsin-like activity in separate experiments.
- Incubate the plate at 37°C for 30 minutes.
- Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for AMC (typically ~360 nm excitation and ~460 nm emission).
- Calculate the percentage of inhibition by comparing the fluorescence in the Sadopeptin B-treated wells to the vehicle control, after subtracting the background fluorescence from wells with no enzyme. The results can be normalized to the activity in the presence of the positive control inhibitor, MG132.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing proteasome inhibition by Sadopeptin B.
References
Structure-Activity Relationship of Sadopeptin B Analogs: A Comparative Guide
Information regarding the structure-activity relationship (SAR) of Sadopeptin B analogs is not available in the current scientific literature.
Following a comprehensive search for published studies detailing the synthesis and biological evaluation of Sadopeptin B analogs, no dedicated research articles or reviews on this specific topic were identified. The initial discovery of Sadopeptins A and B as novel cyclic heptapeptides with proteasome-inhibitory activity was a significant finding. However, subsequent research systematically modifying the structure of Sadopeptin B to explore its structure-activity relationships has not yet been reported in publicly accessible scientific databases.
Sadopeptins A and B are natural products isolated from a Streptomyces species.[1] They are characterized as cyclic heptapeptides containing methionine sulfoxide (B87167) and 3-amino-6-hydroxy-2-piperidone (Ahp).[1] Both compounds have been shown to inhibit the proteasome, a key cellular machinery for protein degradation, without affecting autophagic flux.[1]
The development of a structure-activity relationship guide, as requested, would necessitate data from studies where various parts of the Sadopeptin B molecule are systematically altered, and the corresponding changes in biological activity (e.g., proteasome inhibition) are measured. Such studies are crucial for identifying the key structural motifs responsible for the molecule's activity and for designing more potent or selective analogs.
While the field of proteasome inhibitors is extensive, with several approved drugs for cancer therapy, the specific SAR of the Sadopeptin class of molecules remains an unexplored area of research. Future investigations into the synthesis and biological testing of Sadopeptin B analogs would be invaluable for understanding their mechanism of action and for the potential development of new therapeutic agents. Researchers in medicinal chemistry and drug discovery may find Sadopeptin B a promising scaffold for further exploration.
References
Unveiling the Mechanism of Sadopeptin B: A Comparative Guide to Biochemical Assays for Proteasome Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays to confirm the mechanism of action of Sadopeptin B, a cyclic heptapeptide (B1575542) natural product, as a proteasome inhibitor. This document outlines supporting experimental data and methodologies for key experiments, offering a framework for the evaluation of Sadopeptin B and its alternatives.
Sadopeptin B has been identified as a potent inhibitor of the 20S proteasome, a critical cellular machinery for protein degradation. Its mechanism of action involves the suppression of the chymotrypsin-like (CT-L) and trypsin-like (T-L) activities of the proteasome. Understanding the specifics of this inhibition is crucial for its development as a potential therapeutic agent. This guide will delve into the biochemical assays used to characterize Sadopeptin B's activity and compare its performance with other well-established proteasome inhibitors: MG132, Bortezomib, and Carfilzomib.
Comparative Analysis of Proteasome Inhibitor Activity
The inhibitory potency of Sadopeptin B and its alternatives against the chymotrypsin-like activity of the proteasome is a key performance indicator. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure for comparison. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as enzyme source, substrate concentration, and incubation time.
| Inhibitor | Target | IC50 (Chymotrypsin-like Activity) | Organism/Cell Line | Comments |
| Sadopeptin B | 20S Proteasome | Inhibition observed at 50 µM and 100 µM | Purified human proteasome | Primarily inhibits chymotrypsin-like and trypsin-like activities.[1] |
| MG132 | 26S Proteasome | ~100 nM | In vitro with Suc-LLVY-MCA | Reversible peptide aldehyde inhibitor. |
| Bortezomib | 26S Proteasome | 5 - 83 nM | Various non-small cell lung cancer cell lines | Reversible boronic acid-based inhibitor. |
| Carfilzomib | 20S Proteasome | ~5 nM | ANBL-6 and RPMI 8226 cells | Irreversible epoxyketone-based inhibitor. |
Deciphering the Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major route for controlled protein degradation in eukaryotic cells. This pathway involves two main steps: the tagging of substrate proteins with ubiquitin molecules and the subsequent degradation of the tagged proteins by the 26S proteasome. Sadopeptin B and its counterparts exert their effects by targeting the catalytic core of this machinery, the 20S proteasome.
Experimental Protocols
To confirm the inhibitory activity of Sadopeptin B and compare it with other inhibitors, a standardized in vitro proteasome activity assay is essential. The following protocol details a common method using a fluorogenic substrate for the chymotrypsin-like activity of the proteasome.
In Vitro Proteasome Chymotrypsin-Like (CT-L) Activity Assay
This assay measures the enzymatic activity of the 20S proteasome by monitoring the fluorescence generated from the cleavage of a specific substrate.
Materials:
-
Purified 20S human proteasome
-
Sadopeptin B and other test inhibitors (MG132, Bortezomib, Carfilzomib)
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (w/v) NP-40, 0.01% (w/v) SDS
-
DMSO (Dimethyl sulfoxide)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified 20S proteasome in assay buffer.
-
Prepare stock solutions of Sadopeptin B and other inhibitors in DMSO.
-
Prepare a stock solution of Suc-LLVY-AMC in DMSO.
-
Create a serial dilution of the inhibitors in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
To the wells of a black 96-well microplate, add the assay buffer.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control (assay buffer only).
-
Add the purified 20S proteasome to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the proteasome.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to all wells. The final substrate concentration should be optimized (e.g., 25 µM).
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Mechanistic Differences of Proteasome Inhibitors
While all the compared compounds inhibit the proteasome, their mechanisms of action exhibit key differences that influence their biological effects and potential therapeutic applications.
This comparative guide provides a foundational understanding of the biochemical assays used to confirm the mechanism of action of Sadopeptin B as a proteasome inhibitor. The presented data and protocols offer a framework for researchers to objectively evaluate its performance against established alternatives. Further investigations are warranted to fully elucidate the therapeutic potential of Sadopeptin B.
References
Comparative analysis of Sadopeptins B with synthetic proteasome inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the natural product Sadopeptin B and commercially available synthetic proteasome inhibitors, including Bortezomib, Carfilzomib, and Ixazomib. The information presented herein is intended to assist researchers in understanding the relative performance, mechanisms of action, and experimental considerations for these compounds.
Introduction
Proteasome inhibitors have emerged as a crucial class of therapeutic agents, particularly in oncology, by targeting the ubiquitin-proteasome system (UPS), a key pathway for protein degradation in eukaryotic cells.[1][2] The 26S proteasome, the central enzyme of this pathway, is responsible for the degradation of a majority of intracellular proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[2][3] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis, a mechanism that is particularly effective against rapidly proliferating cancer cells.[1][4]
This guide focuses on a comparative evaluation of Sadopeptin B, a naturally occurring cyclic heptapeptide (B1575542) isolated from Streptomyces sp., with three FDA-approved synthetic proteasome inhibitors: Bortezomib, Carfilzomib, and Ixazomib.[5][6][7]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of Sadopeptin B and the synthetic inhibitors against the chymotrypsin-like activity of the 20S proteasome is summarized in the table below. It is important to note that the IC50 value for Sadopeptin B is an estimation derived from percentage inhibition data, assuming a linear dose-response relationship between the tested concentrations, as a definitive IC50 value has not been published.
| Inhibitor | Type | Target Subunit(s) | Chymotrypsin-like (β5) Activity IC50 | Reversibility |
| Sadopeptin B | Natural (Cyclic Heptapeptide) | Chymotrypsin-like (β5), Trypsin-like (β2) | ~75 µM (estimated) | Not Reported |
| Bortezomib | Synthetic (Peptide Boronate) | Chymotrypsin-like (β5) > Caspase-like (β1) | ~0.6 nM - 5 nM | Reversible |
| Carfilzomib | Synthetic (Peptide Epoxyketone) | Chymotrypsin-like (β5) | ~5 nM | Irreversible |
| Ixazomib | Synthetic (Peptide Boronate) | Chymotrypsin-like (β5) > Caspase-like (β1) > Trypsin-like (β2) | ~3.4 nM | Reversible |
Note: IC50 values for synthetic inhibitors can vary depending on the specific assay conditions and cell lines used.[8][9][10] The IC50 for Sadopeptin B is an approximation based on reported significant inhibition at 50 µM and 100 µM.[11]
Mechanism of Action
Sadopeptin B, a natural product, demonstrates inhibitory activity against both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the proteasome.[11] In contrast, the synthetic inhibitors Bortezomib, Carfilzomib, and Ixazomib primarily and more potently target the chymotrypsin-like (β5) subunit.[4][12] At higher concentrations, Bortezomib and Ixazomib can also inhibit the caspase-like (β1) and trypsin-like (β2) subunits.[5][12]
The reversibility of binding also differs significantly. Bortezomib and Ixazomib are reversible inhibitors, while Carfilzomib binds irreversibly to the proteasome.[4][12] The specific binding interactions of Sadopeptin B have not yet been fully elucidated.
Chemical Structures
The chemical structures of Sadopeptin B and the synthetic proteasome inhibitors are presented below.
-
Sadopeptin B: A cyclic heptapeptide containing unusual amino acids.[13]
-
Carfilzomib: A synthetic tetrapeptide epoxyketone.[16]
-
Ixazomib: A modified peptide boronic acid, formulated as a citrate (B86180) ester.[5][17]
Experimental Protocols
In Vitro Proteasome Activity Assay (Fluorometric)
This protocol is a generalized method for measuring the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Proteasome inhibitor (Sadopeptin B or synthetic inhibitors)
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
DMSO (for dissolving inhibitors and substrate)
Procedure:
-
Prepare Reagents:
-
Dissolve the proteasome inhibitor and Suc-LLVY-AMC substrate in DMSO to create stock solutions.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed amount of purified 20S proteasome to each well.
-
Add the desired concentrations of the proteasome inhibitor to the respective wells. Include a vehicle control (DMSO) and a positive control (a known proteasome inhibitor like MG132).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
-
-
Initiate Reaction:
-
Add the Suc-LLVY-AMC substrate to all wells to a final concentration of 50-200 µM.[18]
-
-
Measurement:
-
Immediately measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a microplate reader.
-
-
Data Analysis:
Visualizations
Signaling Pathway
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow
Caption: Workflow for an in vitro proteasome inhibition assay.
Mechanism of Inhibition
Caption: General mechanism of action for proteasome inhibitors.
References
- 1. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 5. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bortezomib - Wikipedia [en.wikipedia.org]
- 16. Carfilzomib | C40H57N5O7 | CID 11556711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
Confirming the Cellular Uptake of Sadopeptin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming and quantifying the cellular uptake of the cyclic peptide Sadopeptin B. Due to the limited publicly available data on Sadopeptin B's cell permeability, this document outlines a series of proposed experiments. The performance of established cell-penetrating peptides (CPPs) and the cyclic peptide Cyclosporin A are presented as benchmarks for comparison. Detailed experimental protocols and data presentation formats are provided to facilitate the design and execution of studies aimed at characterizing the intracellular delivery of Sadopeptin B.
Comparative Analysis of Cellular Uptake
To objectively evaluate the cellular uptake of Sadopeptin B, it is essential to compare its performance against well-characterized molecules. The following tables summarize the cellular uptake of two prominent cell-penetrating peptides, TAT and Penetratin, and the immunosuppressive cyclic peptide, Cyclosporin A. These peptides represent both linear and cyclic structures with varying uptake efficiencies and mechanisms.
Table 1: Cellular Uptake of TAT Peptide
| Cell Line | Concentration (µM) | Incubation Time | Uptake Efficiency (%) | Measurement Method |
| Jurkat | 10 | 60 min | Not specified (qualitative) | Flow Cytometry[1] |
| MCF-7 | 5 | 2 h | ~6-fold increase over control | Flow Cytometry[2] |
| HeLa | 5 | 1 h | Not specified (qualitative) | Fluorescence Microscopy |
| Various | 5 | 1 h | Not specified (qualitative) | Fluorescence Microscopy |
Table 2: Cellular Uptake of Penetratin
| Cell Line | Concentration (µM) | Incubation Time | Uptake Efficiency (%) | Measurement Method |
| Various | Not specified | Not specified | High (comparative) | Not specified[3] |
| CHO-K1 | 10 | 30 min | ~50% positive cells | Flow Cytometry |
| HeLa | 10 | 1 h | Not specified (qualitative) | Confocal Microscopy |
Table 3: Cellular Uptake of Cyclosporin A
| Cell Line | Concentration (ng/mL) | Incubation Time | Uptake Characteristics | Measurement Method |
| Peripheral Blood Lymphocytes | 300-900 | Not specified | Saturable uptake observed[4] | Not specified[4] |
| Caco-2 | 400,000 | 3 h | Uptake saturation observed | HPLC[5] |
Proposed Experimental Protocols for Sadopeptin B
The following are detailed methodologies for key experiments to determine the cellular uptake of Sadopeptin B.
Synthesis and Fluorescent Labeling of Sadopeptin B
Objective: To produce fluorescently labeled Sadopeptin B for visualization and quantification of cellular uptake.
Protocol:
-
Synthesize Sadopeptin B using solid-phase peptide synthesis.
-
Conjugate a fluorescent dye (e.g., FITC, TAMRA, or Alexa Fluor series) to the N-terminus or a suitable amino acid side chain of Sadopeptin B.
-
Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the fluorescently labeled Sadopeptin B by mass spectrometry and analytical RP-HPLC.
Cell Culture
Objective: To prepare various cell lines for cellular uptake experiments.
Protocol:
-
Culture selected cell lines (e.g., HeLa, HEK293, and a relevant cancer cell line) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain sub-confluent growth.
-
For experiments, seed cells in appropriate culture vessels (e.g., 24-well plates for quantitative assays, chambered cover glasses for microscopy).
Qualitative Cellular Uptake by Confocal Microscopy
Objective: To visualize the intracellular localization of Sadopeptin B.
Protocol:
-
Seed cells on chambered cover glasses and allow them to adhere overnight.
-
Incubate the cells with varying concentrations of fluorescently labeled Sadopeptin B (e.g., 1, 5, 10 µM) for different time points (e.g., 30 min, 1 h, 4 h) at 37°C.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular peptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cell nuclei with DAPI.
-
Mount the cover glasses on microscope slides.
-
Image the cells using a confocal laser scanning microscope.
Quantitative Cellular Uptake by Flow Cytometry
Objective: To quantify the percentage of cells that have taken up Sadopeptin B and the relative amount of uptake.
Protocol:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Incubate the cells with varying concentrations of fluorescently labeled Sadopeptin B for a fixed time (e.g., 1 hour) at 37°C.
-
Wash the cells twice with PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize trypsin with complete medium and pellet the cells by centrifugation.
-
Resuspend the cell pellet in FACS buffer (PBS with 1% FBS).
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Use untreated cells as a negative control to set the gate for background fluorescence.
Quantitative Cellular Uptake by Mass Spectrometry
Objective: To obtain an absolute quantification of intracellular Sadopeptin B.
Protocol:
-
Incubate cells with a known concentration of unlabeled Sadopeptin B.
-
After the desired incubation time, wash the cells extensively with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Add a known amount of a stable isotope-labeled Sadopeptin B as an internal standard to the cell lysate.
-
Extract the peptides from the lysate.
-
Analyze the peptide extract using MALDI-TOF or LC-MS/MS to determine the ratio of unlabeled to labeled Sadopeptin B, allowing for precise quantification of the internalized peptide.[3][6]
Visualizing Experimental Workflows
The following diagrams illustrate the proposed experimental workflows for confirming the cellular uptake of Sadopeptin B.
Caption: Workflow for Qualitative Cellular Uptake Analysis by Confocal Microscopy.
Caption: Workflow for Quantitative Cellular Uptake Analysis by Flow Cytometry.
Caption: Putative Endocytic Pathway for Sadopeptin B Cellular Uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-mediated Cellular Uptake of Cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ensuring the Safe Disposal of Sadopeptin B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Sadopeptin B are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. As the specific toxicological and ecotoxicological properties of many research-grade peptides are not fully characterized, a cautious approach to waste management is essential. This guide provides a detailed, step-by-step framework for the proper disposal of Sadopeptin B, drawing upon established best practices for handling bioactive and synthetic peptide waste.
Core Principle: Precautionary Handling
Given the absence of specific hazard data for Sadopeptin B, it must be handled as a potentially hazardous substance. All contaminated materials, including solids, liquids, and consumables, require segregation and disposal as chemical waste in accordance with institutional and local regulations.[1] Never dispose of Sadopeptin B or its contaminated materials in the regular trash or down the drain.[2][3]
Immediate Safety and Handling Protocols
Before initiating any work or disposal procedures involving Sadopeptin B, the implementation of proper safety measures is mandatory.
Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent use of appropriate PPE, which serves as the primary barrier against accidental exposure.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Protects against dermal contact. Change gloves immediately if contaminated.[2] |
| Eye Protection | Safety glasses with side shields or goggles. | Prevents accidental splashes to the eyes, especially when handling solutions or powdered forms.[2] |
| Body Protection | Laboratory coat or protective gown. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Advised when handling lyophilized powder. | Use a chemical fume hood or biosafety cabinet to prevent inhalation of easily aerosolized powders.[1][2] |
First Aid Measures: In the event of accidental exposure, follow these general first-aid guidelines and consult your institution's specific protocols.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Step-by-Step Disposal Workflow
The proper disposal of Sadopeptin B waste is a multi-step process that begins at the point of generation and concludes with collection by trained safety personnel.
Caption: Sadopeptin B Disposal Workflow.
Experimental Protocols for Waste Handling
1. Waste Segregation and Containerization: Proper segregation at the point of waste generation is the most critical step in ensuring safe disposal.
-
Solid Waste:
-
Items to Segregate: Contaminated consumables such as gloves, pipette tips, vials, absorbent paper, and any labware that has come into direct contact with Sadopeptin B.[1]
-
Procedure:
-
Collect all solid waste in a dedicated, leak-proof hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]
-
The container must be kept securely closed except when actively adding waste.[1]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "Sadopeptin B," and any other identifiers required by your institution.[3]
-
-
-
Liquid Waste:
-
Items to Segregate: Unused Sadopeptin B solutions, contaminated buffers, and solvents used for rinsing contaminated glassware (e.g., DMSO, acetonitrile, water with TFA).[1]
-
Procedure:
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix incompatible waste streams.
-
Label the container clearly as described for solid waste.
-
Store the liquid waste container within a secondary containment tray to mitigate spills.[1]
-
-
2. Decontamination & Inactivation (As per Institutional Policy): Some institutions may require or recommend the inactivation of bioactive peptides before collection. These procedures should only be performed if explicitly outlined in your institution's Environmental Health and Safety (EHS) protocols.
-
Chemical Inactivation (Oxidation):
-
Principle: Strong oxidizing agents like sodium hypochlorite (B82951) (bleach) can effectively degrade and inactivate peptides.[4]
-
Protocol for Liquid Waste:
-
Working in a chemical fume hood, add a 10% bleach solution to the Sadopeptin B liquid waste. Aim for a final bleach-to-waste volume ratio of at least 1:10.[4]
-
Allow the mixture to react for a minimum of 30 minutes to ensure complete degradation.[4]
-
After inactivation, manage the resulting solution as chemical waste. Neutralization may be required before final collection, depending on local regulations.[4]
-
-
-
Heat Inactivation (Autoclaving):
-
Principle: High-pressure steam sterilization can serve as a terminal decontamination step, particularly for waste that is also considered biohazardous.[4]
-
Protocol:
-
Place waste in an appropriate, vented, autoclave-safe container or bag.
-
Process in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. Cycle times may need to be adjusted for larger volumes.[4]
-
After the cycle, the autoclaved waste must still be disposed of as chemical waste, as autoclaving does not remove the chemical hazard.[1]
-
-
References
Personal protective equipment for handling Sadopeptins B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Sadopeptins B, a sulfoxide- and piperidone-containing cyclic heptapeptide (B1575542) with proteasome-inhibitory activity.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is based on established safety protocols for handling potent, powdered, and solubilized bioactive compounds, particularly other cyclic peptides.[2][3] Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The required PPE varies based on the physical form of this compound being handled (powder or solution) and the scale of the operation.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 or equivalent | Protects against dust particles, chemical splashes, and vapors.[2][3] |
| Face Shield | Recommended when handling bulk powder or during initial reconstitution. | Provides an additional layer of protection against splashes.[3] | |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | ASTM D6319 or equivalent | Prevents skin contact with the compound.[2][3] Consider double-gloving for handling concentrated solutions. |
| Body Protection | Laboratory Coat | Standard, properly fitted | Protects skin and clothing from contamination.[2][3] |
| Respiratory Protection | Fume Hood | N/A | Mandatory when handling the lyophilized powder to prevent inhalation.[2][4] |
| Respirator (e.g., N95 or higher) | NIOSH-approved | Recommended as a secondary precaution when weighing powder, even within a fume hood, or if a fume hood is not available for handling solutions.[3] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following protocols is essential for the safe handling and use of this compound.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.
-
Storage: Store this compound in a tightly sealed, light-protective, and desiccated container at the recommended temperature, typically -20°C or -80°C for long-term stability of peptides.[3][4]
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
2.2. Handling the Lyophilized Powder
-
ALWAYS handle the powdered form of this compound within a certified chemical fume hood to avoid inhalation of fine particles.[2][4]
-
Before handling, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.[3]
-
Minimize the creation of dust by using clean, dedicated spatulas and weighing papers.[2]
-
Wear all recommended PPE as outlined in Table 1, including a respirator as a secondary precaution.
2.3. Reconstitution (Solubilization)
-
Solvent Selection: For initial dissolution, use an appropriate organic solvent such as DMSO, DMF, or acetonitrile, followed by careful dilution with an aqueous buffer if required for the experiment.[3]
-
Procedure:
-
Perform the reconstitution process within a chemical fume hood.
-
Slowly add the selected solvent to the vial containing the lyophilized peptide to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
2.4. Handling Solutions
-
Even when in solution, handle this compound with care, as the risk of splashes and aerosol formation still exists.
-
Wear appropriate PPE, including safety goggles and nitrile gloves.[2][3]
-
Work in a well-ventilated area. A fume hood is recommended, especially when working with volatile solvents or larger volumes.[4]
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4] Seek medical attention if irritation persists.
-
Inhalation: If the powder is inhaled, move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, weighing papers, and empty vials, in a clearly labeled hazardous chemical waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled liquid chemical waste container.[2] Do not pour down the drain.
-
Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Diagrams and Workflows
PPE Selection Workflow for this compound Handling
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
